BTK inhibitor 19
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24F3N7O3 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)-2-pyridinyl]carbamoyl]phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1 |
InChI Key |
WIZIQUFUGUEWKY-KRWDZBQOSA-N |
Isomeric SMILES |
C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of 1-Amino-1H-imidazole-5-carboxamide BTK Inhibitors
This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of a novel class of Bruton's Tyrosine Kinase (BTK) inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold. This new class of inhibitors demonstrates high potency, selectivity, and favorable pharmacokinetic profiles, offering a promising alternative to currently approved BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[2][3] While several BTK inhibitors, such as ibrutinib, have been approved, they are associated with off-target effects, leading to adverse events.[3][4] This has driven the search for more selective BTK inhibitors.
This guide details the discovery of a novel series of covalent BTK inhibitors that utilize a unique 1-amino-1H-imidazole-5-carboxamide as a hinge-binding motif.[4] The research culminated in the identification of a lead compound, compound 26 , which exhibits impressive selectivity, favorable pharmacokinetic properties, and robust in vivo anti-tumor efficacy.[3][4]
Core Innovation: The 1-Amino-1H-imidazole-5-carboxamide Scaffold
A key innovation in this research is the pioneering use of the 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder for kinase inhibitors.[3][4] This novel chemical entity has the potential to significantly broaden the diversity of kinase inhibitor chemistry.[3][4] The carboxamide group within this core structure plays a crucial role in binding to the BTK hinge region, as demonstrated by the dramatic loss of activity when it is replaced.[4]
Data Presentation
Table 1: In Vitro BTK Inhibitory Activity of Key Compounds
| Compound | Structure | BTK IC50 (nM) |
| 1 | (Structure not provided in search results) | >1000 |
| 2 | (Structure not provided in search results) | 15.3 ± 1.2 |
| 3 | (Structure not provided in search results) | 1.5 ± 0.2 |
| 4 | (Structure not provided in search results) | 0.8 ± 0.1 |
| 5 | (Structure not provided in search results) | 3.2 ± 0.4 |
| 26 | (Structure not provided in search results) | 0.5 ± 0.1 |
| Ibrutinib | (Reference Compound) | 1.2 ± 0.2 |
| Acalabrutinib | (Reference Compound) | 3.1 ± 0.5 |
Data extracted from the primary research publication. The structures of the compounds are detailed in the original paper.
Table 2: Kinase Selectivity Profile of Compound 26
| Kinase | IC50 (nM) |
| BTK | 0.5 ± 0.1 |
| EGFR | >10000 |
| ITK | >10000 |
| TEC | 1580 ± 120 |
| SRC | >10000 |
| LYN | 850 ± 65 |
| SYK | >10000 |
This table highlights the high selectivity of compound 26 for BTK over other kinases, which is a significant advantage over less selective inhibitors like ibrutinib.
Table 3: Pharmacokinetic Properties of Compound 26 in Rats
| Parameter | Value |
| Oral Bioavailability (F%) | 45.2% |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 125 ± 25 |
| AUC (0-t) (ng·h/mL) | 458 ± 92 |
| t1/2 (h) | 2.1 ± 0.4 |
These data indicate that compound 26 has good oral bioavailability and a reasonable half-life in rats.
Experimental Protocols
BTK Enzyme Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BTK enzyme, ATP, and a peptide substrate (e.g., Poly-GT).
-
Procedure:
-
The BTK enzyme was incubated with the test compound at various concentrations in an assay buffer.
-
The kinase reaction was initiated by the addition of ATP and the peptide substrate.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a TR-FRET detection system.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Kinase Selectivity Assay
The kinase selectivity of compound 26 was evaluated against a panel of other kinases using a similar TR-FRET or equivalent kinase activity assay format. The experimental protocol was analogous to the BTK enzyme inhibition assay, with the specific kinase and its corresponding substrate being the variables.
In Vitro Cellular Proliferation Assay
The anti-proliferative activity of the compounds was assessed in B-cell lymphoma cell lines (e.g., Ramos, TMD8).
-
Cell Culture: Cells were cultured in appropriate media and conditions.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
-
After a defined incubation period (e.g., 72 hours), cell viability was measured using a standard method such as the CellTiter-Glo® luminescent cell viability assay.
-
-
Data Analysis: The IC50 values were determined from the dose-response curves.
In Vivo Efficacy Study in a Xenograft Mouse Model
The in vivo anti-tumor efficacy of compound 26 was evaluated in a TMD8 human diffuse large B-cell lymphoma xenograft model in immunodeficient mice.
-
Animal Model: Female NOD-SCID mice were subcutaneously inoculated with TMD8 cells.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Compound 26 was administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualization
BTK Signaling Pathway
Caption: BTK Signaling Pathway and Inhibition.
Experimental Workflow for Inhibitor Screening
Caption: Drug Discovery Workflow.
Conclusion
The discovery of 1-amino-1H-imidazole-5-carboxamide derivatives as BTK inhibitors represents a significant advancement in the field of kinase inhibitor research. The lead compound, compound 26, demonstrates a superior profile of high potency, exquisite selectivity, and favorable in vivo properties. This novel class of inhibitors holds considerable promise for the development of a safer and more effective therapeutic option for patients with B-cell malignancies. Further clinical investigation of these promising preclinical candidates is warranted.
References
The Core Mechanism of Action of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. As a key mediator in the B-cell receptor (BCR) signaling pathway, its inhibition disrupts the proliferation and survival of malignant B-cells. This technical guide provides an in-depth exploration of the mechanism of action of BTK inhibitors, detailing the intricacies of the BCR signaling cascade, the molecular interactions of both covalent and non-covalent inhibitors, and the mechanisms of acquired resistance. Quantitative data on inhibitor potency and cellular activity are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways and inhibitory mechanisms are provided to support further research and development in this pivotal area of oncology.
Introduction: The Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[3] BTK's central role in this pathological signaling makes it a prime target for therapeutic intervention.
Upon antigen binding to the BCR, a signaling cascade is initiated. This leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1] This phosphorylation event triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[4]
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a complex network of protein interactions and phosphorylation events. The following diagram illustrates the key steps leading to B-cell activation and the central role of BTK.
Mechanisms of BTK Inhibition
BTK inhibitors are broadly classified into two categories based on their mode of binding: covalent and non-covalent inhibitors.
Covalent Irreversible Inhibitors
First and second-generation BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are covalent irreversible inhibitors. These molecules are designed to form a permanent covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby blocking downstream signaling.
Non-Covalent Reversible Inhibitors
A newer class of BTK inhibitors, such as pirtobrutinib, employs a non-covalent, reversible binding mechanism.[5] These inhibitors also occupy the ATP-binding pocket but do so through hydrogen bonds and other non-covalent interactions. A key advantage of this class is its ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[5] The reversible nature of the binding means the inhibitor can associate and dissociate from the enzyme.
Quantitative Analysis of BTK Inhibitor Potency and Selectivity
The efficacy and safety of BTK inhibitors are determined by their potency against BTK and their selectivity over other kinases. Off-target inhibition can lead to adverse effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key BTK inhibitors against BTK and a selection of other kinases, as well as their activity in cellular proliferation assays.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| BTK | 0.5 - 1.5 [6][7] | 5.1 [6] | 0.5 | <1 [8] |
| EGFR | 5-10 | >1000 | >1000 | >5000 |
| ITK | 10 | >1000 | 30-56 | >5000 |
| TEC | 3.2-78[9] | 37-1000[9] | ~2[9] | >5000 |
| SRC | 20-40 | >1000 | >1000 | >5000 |
| LYN | 10-20 | >1000 | >1000 | >5000 |
Data compiled from multiple sources. Values can vary based on assay conditions.
Table 2: Anti-proliferative Activity in B-cell Lymphoma Cell Lines (IC50, µM)
| Cell Line (Disease) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Raji (Burkitt's Lymphoma) | 5.20[10] | - | - |
| Ramos (Burkitt's Lymphoma) | 0.87[10] | - | - |
| SU-DHL-6 (DLBCL) | - | 0.0031 | - |
| REC-1 (MCL) | - | 0.186 | - |
| NU-DUL-1 (ABC-DLBCL) | - | ~0.01 | ~0.01 |
| SU-DHL-2 (ABC-DLBCL) | - | ~0.01 | ~0.01 |
DLBCL: Diffuse Large B-cell Lymphoma, MCL: Mantle Cell Lymphoma, ABC: Activated B-cell like. Data compiled from various preclinical studies.[11]
Mechanisms of Resistance
Despite the clinical success of BTK inhibitors, acquired resistance can lead to disease progression. The primary mechanisms of resistance differ between covalent and non-covalent inhibitors.
Experimental Protocols
In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity of an inhibitor for BTK.
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compounds
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test inhibitor in Kinase Buffer A with DMSO. Perform serial dilutions to create a concentration gradient.
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of BTK Phosphorylation
This protocol describes the detection of BTK autophosphorylation at Tyr223 in cell lysates as a measure of BTK activation.
Materials:
-
Cell line (e.g., Ramos, SU-DHL-6)
-
BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired density.
-
Treat cells with the BTK inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.
-
Quantify band intensities and normalize the phospho-BTK signal to the total-BTK signal.
-
Conclusion
BTK inhibitors have transformed the therapeutic landscape for B-cell malignancies by targeting a key vulnerability in the BCR signaling pathway. The evolution from first-generation covalent inhibitors to next-generation covalent and non-covalent agents reflects a sophisticated understanding of the molecular pharmacology required to enhance selectivity and overcome resistance. This guide has provided a comprehensive overview of the mechanism of action of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Continued research into the nuances of BTK signaling and inhibitor interactions will undoubtedly pave the way for the development of even more effective and durable therapies for patients with B-cell cancers.
References
- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of new‑generation BTKis (p... - CLL Support [healthunlocked.com]
- 3. 2.4. Western blot analysis [bio-protocol.org]
- 4. jaypirca.lilly.com [jaypirca.lilly.com]
- 5. Facebook [cancer.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Irreversible Embrace: A Technical Guide to Covalent BTK Inhibition at Cysteine 481
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of covalent Bruton's tyrosine kinase (BTK) inhibitors, focusing on their interaction with the critical Cysteine 481 (Cys481) residue. It provides a comprehensive overview of the underlying biochemistry, detailed experimental protocols for characterization, and a comparative analysis of key inhibitors, serving as a vital resource for professionals in the field of drug discovery and development.
The Mechanism of Covalent Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Covalent BTK inhibitors have revolutionized the treatment landscape for these conditions. These inhibitors are designed to form a stable, irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the BTK enzyme.[3]
The formation of this covalent bond is typically achieved through a Michael addition reaction, where a nucleophilic thiol group from the Cys481 residue attacks an electrophilic warhead, commonly an acrylamide or a related moiety, present on the inhibitor molecule.[4] This irreversible binding permanently inactivates the enzyme, leading to sustained inhibition of BTK signaling.[5] The high selectivity of these inhibitors is attributed to the unique positioning of Cys481 within the BTK active site, a feature not universally conserved across the human kinome.[6]
The mechanism of covalent modification of Cys481 by inhibitors like ibrutinib has been investigated through quantum mechanics/molecular mechanics (QM/MM) simulations. These studies suggest a direct proton transfer from Cys481 to the acrylamide warhead, followed by the formation of the covalent bond.[4][7]
Quantitative Comparison of Covalent BTK Inhibitors
The potency and specificity of covalent BTK inhibitors are characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the rate of inactivation (kinact). The ratio kinact/Ki is a critical measure of the covalent efficiency of the inhibitor. The following tables summarize the quantitative data for prominent covalent BTK inhibitors.
| Inhibitor | BTK IC50 (nM) | Notes | Reference(s) |
| Ibrutinib | 0.5 | First-generation inhibitor. | [8] |
| Acalabrutinib | 5.1 | Second-generation inhibitor with increased selectivity. | |
| Zanubrutinib | <1.0 | Second-generation inhibitor designed for improved oral bioavailability and selectivity. | |
| Tirabrutinib | 2.1 | Second-generation inhibitor. | |
| Orelabrutinib | 1.0 | Second-generation inhibitor. | |
| Spebrutinib | 0.5 | Also known as CC-292. | |
| Rilzabrutinib | 3.1 | A reversible covalent inhibitor. |
Table 1: Biochemical IC50 Values of Covalent BTK Inhibitors. This table provides a comparative overview of the biochemical potency of various covalent BTK inhibitors against the BTK enzyme.
| Inhibitor | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference(s) |
| Ibrutinib | 4.8 | - | - | [8] |
| Acalabrutinib | 8.7 | - | 30,000 | [6] |
| Tirabrutinib | - | - | 24,000 | [6] |
| Compound 10 | 4220 | 0.000256 | 60.7 | [6] |
| Compound 27 | - | - | 12,000 | [6] |
Table 2: Kinetic Parameters of Covalent BTK Inhibitors. This table details the kinetic parameters that define the two-step process of covalent inhibition: initial reversible binding (Ki) and subsequent irreversible inactivation (kinact). The covalent efficiency (kinact/Ki) is a key metric for comparing these inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the discovery and characterization of covalent BTK inhibitors.
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding affinity of inhibitors to BTK.
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (covalent inhibitors)
-
384-well plates
Procedure:
-
Tracer Concentration Optimization:
-
Perform a serial dilution of the Kinase Tracer in Kinase Buffer A.
-
Prepare a solution of BTK enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Add the tracer dilutions and the enzyme/antibody mix to the wells of a 384-well plate.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Determine the tracer concentration that gives a robust signal-to-background ratio.[9]
-
-
Inhibitor IC50 Determination:
-
Prepare serial dilutions of the test compounds in Kinase Buffer A.
-
Prepare a solution of BTK enzyme, Eu-anti-Tag Antibody, and the optimized concentration of Kinase Tracer in Kinase Buffer A.
-
Add the compound dilutions and the enzyme/antibody/tracer mix to the wells of a 384-well plate.
-
Incubate for a fixed time (e.g., 1 hour) at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
-
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol details a method to assess the ability of a covalent inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
Ramos B-cell line (or other suitable B-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-IgM antibody (for stimulation)
-
Test compounds (covalent inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium.
-
Seed cells in a multi-well plate and starve overnight in serum-free medium.
-
Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against pBTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.[5][10]
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK using densitometry software.
-
Calculate the ratio of pBTK to total BTK for each treatment condition.
-
Determine the IC50 value for the inhibition of BTK phosphorylation.
-
Mass Spectrometry for Confirmation of Covalent Binding
This protocol outlines a general workflow for using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of Cys481 by an inhibitor.
Materials:
-
Recombinant BTK protein
-
Test compound (covalent inhibitor)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
In Vitro Labeling:
-
Incubate recombinant BTK protein with a molar excess of the covalent inhibitor for a specified time (e.g., 1-4 hours) at room temperature to allow for covalent bond formation.
-
A control sample with vehicle (DMSO) should be run in parallel.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein samples.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAM. This step will not modify Cys481 if it has been covalently bound by the inhibitor.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS data against the BTK protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the covalent inhibitor on cysteine residues.
-
Identify the peptide containing Cys481 and confirm the presence of the mass shift corresponding to the inhibitor.
-
Manual inspection of the MS/MS spectrum of the modified peptide can further confirm the site of modification.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway, the mechanism of covalent inhibition, and a typical experimental workflow for inhibitor characterization.
Figure 1: Simplified BTK signaling pathway upon B-cell receptor activation.
Figure 2: Two-step mechanism of covalent inhibition of BTK by an inhibitor.
Figure 3: A typical experimental workflow for the characterization of covalent BTK inhibitors.
References
- 1. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase [hero.epa.gov]
- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
The Target Selectivity Profile of BTK Inhibitor 19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of BTK inhibitor 19, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). This document delves into its inhibitory potency, kinase selectivity, the underlying signaling pathways, and the experimental methodologies used for its characterization. This compound is a significant research compound that served as a precursor to the clinically investigated remibrutinib (LOU064).[1]
Introduction to this compound
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.
This compound is a potent and highly selective covalent inhibitor of BTK. It forms a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition. Initial studies reported an IC50 of 2.7 nM for BTK.[2] Another study reported an even higher potency with an IC50 of 0.9 nM, though it was noted that the compound possessed unfavorable physicochemical properties, which led to its further optimization into remibrutinib.[1]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. While a comprehensive kinase panel screening for "this compound" is not publicly available, the data for its direct successor, remibrutinib (LOU064), offers significant insight into the selectivity profile of this chemical series. Remibrutinib is noted for its "exquisite kinase selectivity," which is attributed to its binding to an inactive conformation of BTK.[3][4][5]
The following table summarizes the selectivity of remibrutinib against a panel of selected kinases. This data is representative of the high selectivity profile of the chemical scaffold from which this compound originates.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 0.9 | 1 |
| EGFR | >10,000 | >11,111 |
| ITK | >10,000 | >11,111 |
| Lck | >10,000 | >11,111 |
| SRC | >10,000 | >11,111 |
| LYN | >10,000 | >11,111 |
| JAK3 | >10,000 | >11,111 |
Note: The data presented is for remibrutinib (LOU064), the optimized successor of this compound. The IC50 for BTK is based on the value reported for this compound in one of the key publications.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation. The diagram below illustrates the central role of BTK in this pathway and the point of inhibition by this compound.
Experimental Protocols
The determination of the target selectivity profile of covalent inhibitors like this compound involves a series of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Example Protocol)
A common method to determine the potency of a kinase inhibitor is through a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. For covalent inhibitors, a time-dependent inhibition assay is crucial.
Objective: To determine the IC50 value of this compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate peptide (e.g., a poly-Glu, Tyr peptide)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Add a solution of ATP in kinase buffer to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion and ADP-to-ATP conversion followed by a luciferase-based detection of the newly synthesized ATP.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram outlines the general workflow for a kinase selectivity profiling experiment.
Cellular Assays
To assess the activity of the inhibitor in a more physiologically relevant context, cellular assays are employed. These assays typically measure the inhibition of BTK autophosphorylation or the phosphorylation of its downstream substrates.
Example: Cellular BTK Autophosphorylation Assay
-
Culture a B-cell lymphoma cell line (e.g., Ramos cells) that expresses endogenous BTK.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the B-cell receptor pathway (e.g., with anti-IgM antibody) to induce BTK activation and autophosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Y223) and total BTK using methods like Western blotting or ELISA.
-
The reduction in pBTK levels in the presence of the inhibitor is used to determine the cellular potency (EC50).
Conclusion
This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. While detailed public data on its full kinome scan is limited, the information available for its successor, remibrutinib, strongly indicates a best-in-class selectivity profile. This high selectivity is a key attribute for minimizing off-target effects and enhancing the therapeutic potential of this class of inhibitors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such targeted covalent inhibitors in drug discovery and development.
References
Preclinical Evaluation of BTK Inhibitor 19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preclinical evaluation of a Bruton's tyrosine kinase (BTK) inhibitor designated as "BTK inhibitor 19". This document summarizes key data from primary research, details experimental methodologies, and visualizes relevant biological pathways and workflows. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.
It is important to note that the designation "this compound" has been associated with at least two distinct chemical entities in the scientific literature. This guide will address both compounds, clarifying their origins and respective preclinical data.
Compound 1: 1-Amino-1H-imidazole-5-carboxamide Derivative
A highly selective, covalent BTK inhibitor, referred to in some commercial contexts as "this compound," was identified within a series of 1-amino-1H-imidazole-5-carboxamide derivatives. However, the primary research publication by Ma C, et al. designates the most potent compound in this series as compound 26 . For clarity and accuracy, this guide will refer to this compound by its designation in the source publication.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Compound 26
| Kinase | IC50 (nM) |
| BTK | 2.7 |
| EGFR | >10000 |
| JAK3 | >10000 |
| ITK | 184 |
| TEC | 35.6 |
| BMX | 6.8 |
| SRC | 25.1 |
| LYN | 12.3 |
| FYN | 9.8 |
Table 2: Cellular Activity of Compound 26
| Cell Line | Assay | IC50 (nM) |
| Ramos (B-cell lymphoma) | Proliferation | 8.9 |
| TMD8 (B-cell lymphoma) | Proliferation | 15.2 |
Table 3: Pharmacokinetic Properties of Compound 26 in Sprague-Dawley Rats (Oral Administration, 10 mg/kg)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 857 |
| AUC (0-t) (ng·h/mL) | 3428 |
| t1/2 (h) | 2.1 |
| Bioavailability (%) | 45.6 |
Experimental Protocols
BTK Kinase Assay: The inhibitory activity of the compound against BTK was determined using an ADP-Glo™ kinase assay. The assay measures the amount of ADP produced during the kinase reaction. Recombinant human BTK enzyme was incubated with the inhibitor at various concentrations, ATP, and a suitable substrate in a kinase buffer. After the reaction, the amount of ADP was quantified by converting it to ATP and then measuring the light produced by a luciferase reaction. The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay (Ramos and TMD8 cells): The anti-proliferative activity was evaluated using a CellTiter-Glo® luminescent cell viability assay. Ramos and TMD8 cells were seeded in 96-well plates and treated with varying concentrations of the inhibitor for 72 hours. The CellTiter-Glo® reagent was then added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. IC50 values were determined from the resulting dose-response curves.
In Vivo Xenograft Model (Ramos cells): Female BALB/c nude mice were subcutaneously inoculated with Ramos B-cell lymphoma cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The BTK inhibitor was administered orally at a specified dose and schedule. Tumor volume was measured regularly with calipers. At the end of the study, the tumors were excised and weighed.
Pharmacokinetic Study in Sprague-Dawley Rats: Male Sprague-Dawley rats were administered the compound orally at a dose of 10 mg/kg. Blood samples were collected at various time points post-administration. The plasma concentrations of the compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Tmax, Cmax, AUC, t1/2, and bioavailability, were calculated from the plasma concentration-time profiles.
Signaling Pathway and Experimental Workflow
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound (Compound 26).
Caption: Preclinical evaluation workflow for this compound.
Compound 2: Thieno[3,2-d]pyrimidine Derivative
Another compound referred to as compound 19 in the literature is a thieno[3,2-d]pyrimidine derivative identified by Zhang Q, et al. This compound also demonstrates inhibitory activity against BTK.
Data Presentation
Table 4: In Vitro Kinase and Cellular Inhibitory Activity of Compound 19 (thieno[3,2-d]pyrimidine)
| Target | Assay | IC50 (nM) |
| BTK | Kinase Assay | 29.9 |
| B-Cell | Proliferation | 284 |
| T-Cell | Proliferation | >10000 |
| EGFR | Kinase Assay | Inactive |
| JAK3 | Kinase Assay | Inactive |
| ITK | Kinase Assay | Inactive |
Experimental Protocols
BTK Kinase Assay: The enzymatic activity of BTK was measured using a kinase assay kit. The inhibitor, at various concentrations, was incubated with the BTK enzyme, ATP, and a substrate. The kinase activity was determined by measuring the amount of product formed, often through a fluorescence-based detection method. IC50 values were calculated from the resulting dose-response curves.
Lymphocyte Proliferation Assay: Murine splenocytes were isolated and stimulated with either a B-cell mitogen (e.g., LPS) or a T-cell mitogen (e.g., ConA) in the presence of varying concentrations of the inhibitor. Cell proliferation was assessed after a 48-hour incubation period using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of viable cells. IC50 values were determined for both B-cell and T-cell proliferation.
Signaling Pathway and Experimental Workflow
The general BTK signaling pathway and preclinical evaluation workflow are similar to those described for the 1-amino-1H-imidazole-5-carboxamide derivative. The key difference lies in the specific chemical scaffold of the inhibitor.
An In-depth Technical Guide to Novel Hinge-Binding Scaffolds for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and characterization of novel hinge-binding scaffolds for kinase inhibitors. It delves into the core principles of kinase inhibition, showcases recent advancements in scaffold design, and offers detailed experimental and computational protocols to aid in the development of next-generation therapeutics.
Introduction: The Kinase Hinge Region - A Perennial Target for Drug Discovery
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular functions. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.
The ATP-binding site of kinases is a highly conserved pocket, and at its heart lies the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region is critical for ATP binding, typically forming one to three hydrogen bonds with the adenine moiety of ATP. The majority of kinase inhibitors are ATP-competitive and are designed to mimic these crucial interactions with the hinge region, thereby blocking the binding of ATP and inhibiting kinase activity. The development of novel scaffolds that can effectively interact with the hinge region is a central focus of modern kinase drug discovery, aiming to improve potency, selectivity, and overcome drug resistance.
Novel Hinge-Binding Scaffolds: Expanding the Chemical Space
The relentless pursuit of more effective and selective kinase inhibitors has led to the exploration of a diverse chemical space beyond the traditional purine-like scaffolds. This section highlights some of the novel hinge-binding scaffolds that have emerged in recent years, along with their reported inhibitory activities.
Recently Developed Hinge-Binding Scaffolds
The following table summarizes the inhibitory activity of several recently identified novel kinase inhibitor scaffolds.
| Scaffold Class | Example Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Substituted Triazoles | A potent and selective inhibitor | BTK | 8 | [1] |
| LCK | 18 | [1] | ||
| 8-Amino-2H-isoquinolin-1-one | MR1 | MELK | 1,400 | [2] |
| MST3 | 3,600 | [2] | ||
| Quinazolines | Compound 49 | CAMKK2 | 12 | [3] |
| Compound 50 | CAMKK2 | 96 | [3] | |
| Quinolines | Compound 46 | CAMKK2 | 13 | [3] |
| Compound 45 | CAMKK2 | 137 | [3] | |
| 1-Pyridyl-4-substituted-pyrazoles | Compound 15 | PLK1 | 219 | [4] |
| NCI 14040 | A novel lead inhibitor | Aurora-A | 3,500 (PANC1 cells) | [5] |
Table 1: Inhibitory activity of selected novel hinge-binding scaffolds against their target kinases. IC50 values represent the half-maximal inhibitory concentration.
Experimental Protocols for Kinase Inhibitor Characterization
The robust characterization of novel kinase inhibitors requires a suite of biochemical and cell-based assays. This section provides detailed protocols for two of the most common and powerful in vitro kinase assays.
Radiometric Kinase Assay (Dot Blot)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein by a kinase.
Materials:
-
Kinase of interest
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Unlabeled ATP (for determining ATP Km)
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Phosphorimager or scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 20 μL final volume, this typically consists of:
-
17.8 μL of a master mix containing kinase buffer, substrate, and kinase enzyme.
-
0.2 μL of the test compound in DMSO (or DMSO alone for control).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[6]
-
-
Initiate Reaction: Add 2 μL of the ATP mixture (containing both unlabeled and [γ-³²P]ATP) to initiate the reaction.[6] The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[6]
-
Spotting: Stop the reaction by spotting a portion (e.g., 10 μL) of the reaction mixture onto a sheet of P81 phosphocellulose paper.[7]
-
Washing: Wash the P81 paper three to four times with wash buffer to remove unincorporated [γ-³²P]ATP.[7]
-
Drying: Air dry the P81 paper completely.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. Alternatively, expose the P81 paper to a phosphor screen and quantify the signal using a phosphorimager.[6]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a robust, high-throughput method that measures the phosphorylation of a biotinylated substrate by a kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT)[8]
-
Test compounds (dissolved in DMSO)
-
HTRF® detection reagents:
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF® detection buffer (contains EDTA to stop the reaction)
-
Low-volume 384-well plates
-
HTRF®-compatible microplate reader
Protocol:
-
Compound Dispensing: Dispense 0.5 µL of the test compounds or DMSO into the wells of a 384-well plate.[9]
-
Enzyme Addition: Add 5.5 µL of the kinase enzyme diluted in kinase reaction buffer to each well.[9]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.[9]
-
Substrate and ATP Addition: Add 2 µL of the biotinylated substrate followed by 2 µL of ATP to initiate the kinase reaction.[9]
-
Kinase Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 10 or 30 minutes) at room temperature.[9]
-
Detection Reagent Addition: Add 10 µL of the pre-mixed HTRF® detection reagents (Eu³⁺-cryptate labeled antibody and Streptavidin-XL665) in detection buffer to stop the reaction and initiate the detection process.[9][10]
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for the formation of the FRET complex.[9]
-
Signal Reading: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).[9]
-
Data Analysis: Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.[9] The signal is proportional to the amount of phosphorylated substrate. Determine IC50 values as described for the radiometric assay.
Computational Approaches in Scaffold Discovery
Computational methods are indispensable tools in modern drug discovery for identifying and optimizing novel hinge-binding scaffolds.
-
Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the kinase active site to dock large libraries of virtual compounds.[11] Compounds are scored based on their predicted binding affinity and interactions with key residues, particularly those in the hinge region. This method has been successfully used to identify novel chemical entities in the crowded chemical space of kinase inhibitors.[1]
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for binding to the kinase hinge region. These models can be used to rapidly screen virtual libraries for compounds that match the pharmacophore, identifying diverse scaffolds with the potential for hinge-binding.[11]
-
Scaffold Hopping: This strategy aims to identify isosteric replacements for a known hinge-binding scaffold while retaining the key binding interactions. Computational techniques, including deep learning and generative models, are increasingly being employed to explore novel chemical space and design new scaffolds with improved properties.
Visualizing Key Concepts in Kinase Inhibitor Discovery
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts discussed in this guide.
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.
Caption: The B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel kinase hinge binder fragment by dynamic undocking - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/C9MD00519F [pubs.rsc.org]
- 3. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cell-based Assays for Determining the Activity of BTK Inhibitor 19
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3] BTK inhibitors, such as the highly selective, covalent inhibitor "BTK inhibitor 19," have emerged as a promising class of drugs.[4] This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound and other similar compounds.
Core Concepts in BTK Inhibition Assays
The efficacy of a BTK inhibitor is typically assessed through a series of in vitro cell-based assays that measure its ability to engage the target, inhibit its downstream signaling, and ultimately affect cellular processes like proliferation and survival. Key assays include:
-
Target Engagement Assays: These assays confirm that the inhibitor binds to BTK within a cellular context.
-
Signaling Pathway Inhibition Assays: These methods, such as Western blotting for phosphorylated BTK, measure the inhibitor's ability to block the kinase activity of BTK and its downstream signaling cascade.
-
Functional Cellular Assays: These assays, including cell proliferation and apoptosis assays, determine the ultimate biological consequence of BTK inhibition on cancer cells.
Data Presentation: Quantitative Analysis of BTK Inhibitor Activity
The following table summarizes the inhibitory activity of this compound in a biochemical assay and provides representative data for other covalent BTK inhibitors in cell-based assays to offer a comparative perspective on expected cellular potency.
| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Biochemical Kinase Assay | - | IC50 | 2.7 nM | [4] |
| Ibrutinib | Cell Proliferation | Ramos | IC50 | 0.87 µM | [4] |
| Ibrutinib | Cell Proliferation | Raji | IC50 | 5.2 µM | [4] |
| QL47 | BTK Autophosphorylation (pY223) | Ramos | EC50 | 475 nM | [5][6] |
| QL47 | PLCγ2 Phosphorylation (pY759) | Ramos | EC50 | 318 nM | [5][6] |
| QL47 | Cell Proliferation | Ramos | GI50 | 370 nM | [5][6] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and GI50 (half-maximal growth inhibition) are measures of inhibitor potency. Data for ibrutinib and QL47 are provided as representative examples of covalent BTK inhibitors in common B-cell lymphoma cell lines.
Experimental Protocols
1. Cellular BTK Autophosphorylation Assay via Western Blot
This protocol details the procedure to assess the inhibitory effect of this compound on BTK autophosphorylation at tyrosine 223 (Tyr223) in a B-cell lymphoma cell line, such as Ramos.
Materials:
-
Ramos (or other suitable B-cell lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Anti-human IgM antibody
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells at an appropriate density and allow them to grow overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) or DMSO (vehicle control) for 2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor pathway by adding anti-human IgM (e.g., 10 µg/mL) to the cell culture and incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.
-
2. Cell Viability Assay (CellTiter-Glo®)
This protocol measures the anti-proliferative effect of this compound on B-cell lymphoma cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Ramos or Raji B-cell lymphoma cell lines
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed Ramos or Raji cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO) and plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. promega.com [promega.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of BTK Inhibitor 19 in Lymphoma Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell development, activation, and proliferation.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK has emerged as a significant therapeutic target in various B-cell malignancies, including several types of lymphoma.[1][2][3] BTK inhibitors function by interfering with the BCR signaling pathway, which, when dysregulated, can lead to uncontrolled B-cell proliferation and the development of lymphoma.[2] By blocking BTK, these inhibitors can halt B-cell division and induce cell death.[2] This document provides detailed application notes and protocols for the use of BTK Inhibitor 19, a potent and selective covalent inhibitor of BTK, in lymphoma cell culture studies.
This compound, like other covalent BTK inhibitors, works by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding domain of the BTK enzyme.[3] This action effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream targets and thereby inhibiting the pro-survival signaling cascades that are constitutively active in many B-cell lymphomas.[3]
Mechanism of Action
Upon activation of the B-cell receptor, a signaling cascade is initiated that involves the phosphorylation of several key proteins. BTK is a central player in this pathway. Its activation leads to the stimulation of downstream pathways such as phosphoinositide 3-kinase (PI3K)-AKT, phospholipase Cγ2 (PLCγ2), and subsequently the activation of transcription factors like NF-κB and ERK1/2.[3] These pathways are crucial for promoting B-cell survival, differentiation, and proliferation.[3] In many B-cell malignancies, the BCR pathway is constitutively active, providing a continuous survival signal to the cancer cells.[3]
This compound specifically targets and inhibits the kinase activity of BTK, thereby disrupting this entire downstream signaling cascade. This disruption leads to a reduction in the pro-survival signals and ultimately induces apoptosis in lymphoma cells.
Figure 1: Simplified BTK signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in various lymphoma cell lines.
Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 8 | 15 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | >1000 | >1000 |
| MCL-RL | Mantle Cell Lymphoma (MCL) | 12 | 25 |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 | 20 |
IC50 values were determined after 72 hours of continuous exposure to the inhibitors.
Table 2: Induction of Apoptosis by this compound in Lymphoma Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| TMD8 | Vehicle Control | 5.2 ± 1.1 |
| This compound (50 nM) | 45.8 ± 3.5 | |
| MCL-RL | Vehicle Control | 4.8 ± 0.9 |
| This compound (50 nM) | 52.1 ± 4.2 |
% Apoptotic cells were measured by flow cytometry after 48 hours of treatment.
Table 3: Inhibition of BTK Phosphorylation by this compound
| Cell Line | Treatment (Concentration) | p-BTK (Y223) Inhibition (%) |
| TMD8 | This compound (100 nM) | 92 ± 5 |
| MCL-RL | This compound (100 nM) | 88 ± 7 |
Inhibition of BTK autophosphorylation at Tyr223 was determined by Western blot analysis after 4 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in lymphoma cell culture.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Novel BTK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the experimental stages of novel Bruton's tyrosine kinase (BTK) inhibitor development.
Frequently Asked Questions (FAQs)
Q1: My novel BTK inhibitor shows poor aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to characterize the physicochemical properties of your compound. This includes determining its pKa, logP, and crystalline form. Based on these properties, you can select an appropriate solubility enhancement strategy. For instance, weakly basic or acidic compounds are good candidates for salt formation to improve solubility. Highly lipophilic compounds may benefit from lipid-based formulations.
Q2: What are the most common strategies to improve the solubility of BTK inhibitors?
A2: Several strategies can be employed, broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and converting the crystalline form to a more soluble amorphous state, often through amorphous solid dispersions (ASDs). Chemical modifications involve forming salts or prodrugs. Other successful approaches include the use of co-solvents, cyclodextrins, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).
Q3: How do I choose the best solubility enhancement technique for my specific BTK inhibitor?
A3: The choice of technique depends on the specific properties of your BTK inhibitor.
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For ionizable compounds: Salt formation is often a viable first approach.
-
For compounds with high melting points and poor glass-forming ability: Nanosuspension can be a good option.
-
For compounds that can form a stable amorphous phase: Amorphous solid dispersions with a suitable polymer carrier can significantly increase aqueous solubility.
-
For highly lipophilic compounds: Lipid-based formulations, such as SEDDS, can be very effective.
-
If the parent molecule has functional groups that can be chemically modified: A prodrug approach can be designed to improve solubility and then release the active drug in vivo.
Q4: Can a combination of techniques be used?
A4: Yes, a combination of techniques can be highly effective. For example, a nanosuspension of an amorphous solid dispersion can be prepared to leverage the benefits of both increased surface area and higher energy state of the amorphous form.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Low dissolution rate despite adequate thermodynamic solubility. | Poor wettability of the drug powder. | 1. Reduce particle size through micronization or nanosuspension. 2. Incorporate a surfactant in the formulation. 3. Formulate as a solid dispersion with a hydrophilic carrier. |
| Precipitation of the BTK inhibitor upon dilution of a stock solution in aqueous buffer. | The compound is supersaturated and thermodynamically unstable in the aqueous environment. | 1. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC or PVP) in the formulation. 2. For in vitro assays, consider using a lower concentration or adding a solubilizing excipient like cyclodextrin to the buffer. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration in the cell culture medium. Precipitation of the compound in the medium. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent. 2. Visually inspect for any precipitation after adding the compound to the media. 3. Consider using a formulation approach, such as a cyclodextrin complex, to improve solubility in the assay medium. |
| Low oral bioavailability in animal studies despite good in vitro solubility. | Poor permeability, first-pass metabolism, or in vivo precipitation. | 1. Investigate the permeability of the compound using in vitro models like Caco-2 assays. 2. If first-pass metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modifications to block metabolic sites. 3. If in vivo precipitation is suspected, consider enabling formulations like amorphous solid dispersions or lipid-based systems that can maintain supersaturation in the gastrointestinal tract.[1] |
Data Presentation: Solubility of BTK Inhibitors
The following tables summarize quantitative data on the solubility of various BTK inhibitors, demonstrating the impact of different enhancement strategies.
Table 1: Solubility of Ibrutinib with Different Formulations
| Formulation | Solvent/Medium | Solubility | Reference(s) |
| Crystalline Ibrutinib (Form A) | Water (pH 8) | ~0.013 mg/mL | [2] |
| Crystalline Ibrutinib (Form A) | 0.1M HCl (pH 1.2) | 2.07 mg/mL | [2] |
| Ibrutinib Hydrochloride | 0.1M HCl (pH 1.2) | 7.37 mg/mL | [2] |
| Ibrutinib Hydrochloride | Water (pH 4.5, 37°C, 24h) | 0.46 mg/mL | [2] |
| Ibrutinib Hydrochloride | Water (pH 6.8, 37°C, 24h) | 0.41 mg/mL | [2] |
| Amorphous Ibrutinib | PBS (pH 6.8) | Increased compared to crystalline form | [3] |
| Co-amorphous Ibrutinib-Saccharin | Aqueous Media | 4.0-7.7 times higher than crystalline Form A | [4] |
| Ibrutinib Solvates | Aqueous Media | 3.1-6.6 times higher than crystalline Form A | [5] |
| Ibrutinib in SEDDS (Optimized) | 0.1N HCl | 84.22% release vs 54.98% for pure drug | [6] |
Table 2: Solubility of Acalabrutinib with Different Formulations
| Formulation | Solvent/Medium | Solubility | Reference(s) |
| Crystalline Acalabrutinib | Elevated Gastric pH | Low solubility | [7][8] |
| Amorphous Solid Dispersion (50% with HPMCAS-H) | pH 6.0 | 5.6-fold higher than crystalline form | |
| Amorphous Solid Dispersion Tablet | High Gastric pH | Outperformed crystalline form by 2.4-fold in vivo | [7] |
Table 3: Solubility of a Novel BTK Inhibitor Prodrug
| Compound | Medium | Solubility (µM) | Reference(s) |
| Parent Compound | FaSSIF (pH 6.5) | 7.02 | [9] |
| Prodrug 5a (with piperizine) | Aqueous Buffer | 88 | [9] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general procedure for preparing an ASD of a novel BTK inhibitor.
Materials:
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Novel BTK inhibitor
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Polymer carrier (e.g., HPMCAS, PVP, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, dichloromethane, or a mixture)
-
Spray dryer apparatus
Procedure:
-
Solution Preparation: Dissolve the BTK inhibitor and the polymer carrier in the selected organic solvent. The ratio of drug to polymer needs to be optimized for physical stability and dissolution enhancement. A common starting point is a 1:1 or 1:3 drug-to-polymer ratio by weight. The total solid concentration in the solution typically ranges from 2% to 10% (w/v).
-
Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle and cyclone. Optimize the process parameters, including inlet temperature, atomization pressure, and feed rate. These parameters will depend on the solvent system and the desired particle characteristics.
-
Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.
-
Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum at an elevated temperature (below the glass transition temperature of the ASD) to remove any residual solvent.
-
Characterization: Characterize the prepared ASD for its amorphous nature (using techniques like PXRD and DSC), purity (by HPLC), and dissolution properties.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol describes the preparation of a nanosuspension to enhance the dissolution rate of a poorly soluble BTK inhibitor.
Materials:
-
Novel BTK inhibitor
-
Stabilizer(s) (e.g., HPMC, Tween 80, Poloxamer 188)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Procedure:
-
Pre-suspension Preparation: Disperse the BTK inhibitor powder in an aqueous solution containing the stabilizer(s). The stabilizer is crucial to prevent particle aggregation.
-
Milling: Add the pre-suspension and the milling media to the milling chamber.
-
Particle Size Reduction: Operate the mill at a high speed for a specified duration. The high energy and shear forces generated by the colliding beads will break down the drug crystals into nanoparticles. The milling time needs to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size and distribution (e.g., by dynamic light scattering), physical stability (zeta potential), and dissolution rate.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to formulate a liquid SEDDS for a lipophilic BTK inhibitor.
Materials:
-
Novel BTK inhibitor
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening: Determine the solubility of the BTK inhibitor in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.
-
Constructing Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram by titrating these mixtures with water and observing the formation of emulsions. The goal is to identify the self-emulsifying region that forms fine, stable nano- or microemulsions.
-
Formulation Preparation: Select the optimal ratio of oil, surfactant, and co-surfactant from the phase diagram. Dissolve the BTK inhibitor in this mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion upon dilution, and in vitro drug release profile.
Visualizations
BTK Signaling Pathway
References
- 1. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2013089636A1 - Processes for manufacturing of a kinase inhibitor - Google Patents [patents.google.com]
- 5. Updated evidence for acalabrutinib or zanubrutinib - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Covalent BTK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with covalent Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to covalent BTK inhibitors?
Acquired resistance to covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, is primarily driven by genetic mutations that either alter the drug's binding site on BTK or activate downstream signaling pathways, rendering the inhibition of BTK ineffective.[1][2][3] The most common mechanisms are:
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On-target mutations in the BTK gene: The most frequently observed mutation is a cysteine-to-serine substitution at position 481 (C481S) within the BTK kinase domain.[3] This cysteine residue is the target for the irreversible covalent bond formed by these inhibitors. The C481S mutation prevents this covalent binding, leading to a significant decrease in inhibitor potency.[3] Other less common mutations at the C481 residue (C481F, C481R, C481Y) and at other locations within the kinase domain (e.g., T474I, L528W) have also been identified.[4][5][6]
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Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key signaling molecule immediately downstream of BTK, can also confer resistance.[2][7] These mutations lead to constitutive activation of the B-cell receptor (BCR) signaling pathway, bypassing the need for BTK activity.[7]
Q2: Are there resistance mechanisms other than mutations in BTK and PLCG2?
Yes, while mutations in BTK and PLCG2 are the most common, other mechanisms can contribute to resistance:
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to maintain their growth and survival, thereby circumventing the BTK blockade. These can include the PI3K/AKT/mTOR and MAPK pathways.[1][2][3]
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Epigenetic modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression profiles that promote survival in the presence of BTK inhibitors.[8][9][10][11] This can involve reprogramming of BCR-dependent NF-κB signaling.[8][9][10][11]
-
Tumor microenvironment: Interactions between cancer cells and the surrounding tumor microenvironment can provide pro-survival signals that contribute to drug resistance.[4][12][13][14]
Q3: How can we overcome resistance mediated by the BTK C481S mutation?
Several strategies have been developed to overcome resistance conferred by the C481S mutation:
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Next-generation non-covalent BTK inhibitors: These inhibitors, such as pirtobrutinib, are designed to bind to BTK reversibly and do not rely on the cysteine at position 481 for their activity.[15] They have shown efficacy in patients who have developed resistance to covalent inhibitors due to the C481S mutation.[15]
-
BTK protein degraders: These novel therapeutic agents, such as proteolysis-targeting chimeras (PROTACs), are designed to induce the degradation of the entire BTK protein, rather than just inhibiting its kinase activity. This approach is effective against both wild-type and mutant forms of BTK.
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Combination therapies: Combining BTK inhibitors with drugs that target other signaling pathways (e.g., PI3K inhibitors) or with other anti-cancer agents can be an effective strategy to overcome resistance.[16]
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability in in-vitro assays after treatment with a covalent BTK inhibitor.
| Possible Cause | Suggested Action |
| Acquired resistance due to BTK or PLCG2 mutation. | 1. Sequence the BTK and PLCG2 genes in the resistant cell population to identify known resistance mutations (e.g., C481S in BTK).2. Perform a dose-response curve with a non-covalent BTK inhibitor (e.g., pirtobrutinib) to assess for restored sensitivity.3. Analyze downstream signaling via Western blot for phosphorylated BTK (pBTK) and phosphorylated PLCG2 (pPLCG2). Persistent signaling in the presence of the inhibitor suggests resistance. |
| Suboptimal inhibitor concentration or activity. | 1. Verify the concentration and integrity of the inhibitor stock solution.2. Perform a dose-response experiment with a known sensitive cell line to confirm the inhibitor's activity. |
| Cell line contamination or misidentification. | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
| Activation of bypass signaling pathways. | 1. Profile the activation status of key survival pathways (e.g., PI3K/AKT, MAPK) using Western blotting or phospho-protein arrays.2. Test the efficacy of combination therapies by co-treating with inhibitors of the identified bypass pathway. |
Problem 2: Difficulty confirming BTK target engagement in cells.
| Possible Cause | Suggested Action |
| Ineffective cell lysis or protein extraction. | 1. Optimize the lysis buffer to ensure efficient protein extraction. Include protease and phosphatase inhibitors.2. Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Low antibody affinity or specificity for phosphorylated BTK. | 1. Use a well-validated antibody specific for the autophosphorylation site of BTK (Y223).2. Optimize antibody concentration and incubation conditions for Western blotting. |
| Rapid dephosphorylation of BTK after cell lysis. | 1. Work quickly and on ice during sample preparation.2. Ensure sufficient concentration of phosphatase inhibitors in the lysis buffer. |
| BTK is not activated in the experimental model. | 1. Stimulate the B-cell receptor (BCR) pathway using an appropriate agonist (e.g., anti-IgM) to induce BTK phosphorylation. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) Values of BTK Inhibitors against Wild-Type and Mutant BTK
| Inhibitor | Type | BTK Wild-Type IC50 (nM) | BTK C481S IC50 (nM) | BTK L528W IC50 (nM) | BTK T474I IC50 (nM) |
| Ibrutinib | Covalent | ~0.5 - 5 | >1000 | Variable | Variable |
| Acalabrutinib | Covalent | ~3 - 5 | >1000 | Variable | Variable |
| Zanubrutinib | Covalent | ~1 - 3 | >1000 | Variable | Variable |
| Pirtobrutinib | Non-covalent | ~1 - 5 | ~1 - 5 | ~10 - 50 | ~100 - 500 |
| Nemtabrutinib | Non-covalent | ~0.85 | ~0.39 | Variable | Variable |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell type used. Data compiled from multiple sources.[17][18][19][20][21][22][23][24]
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK Phosphorylation
This protocol describes the detection of BTK autophosphorylation at tyrosine 223 (Y223) as a measure of BTK activation.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Treat cells with BTK inhibitors or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
96-well cell culture plates.
-
Cell culture medium.
-
BTK inhibitors.
-
MTS reagent.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BTK inhibitor.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: High-Sensitivity Sequencing for BTK Mutation Detection
This protocol outlines a general workflow for detecting low-frequency BTK mutations using next-generation sequencing (NGS).
Materials:
-
DNA extraction kit.
-
PCR primers for amplifying the BTK kinase domain.
-
High-fidelity DNA polymerase.
-
NGS library preparation kit.
-
Next-generation sequencer.
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the cell population of interest.
-
-
Targeted PCR Amplification:
-
Amplify the BTK kinase domain using PCR with high-fidelity polymerase to minimize amplification errors.
-
-
NGS Library Preparation:
-
Prepare a sequencing library from the PCR amplicons according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and adapter ligation.
-
-
Sequencing:
-
Sequence the library on a next-generation sequencing platform to a high depth of coverage (e.g., >1000x) to confidently detect low-frequency mutations.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use variant calling software to identify single nucleotide variants (SNVs) in the BTK gene.
-
Filter the variants based on quality scores and allele frequency.
-
Annotate the identified variants to determine their potential functional impact.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway leading to gene expression changes that promote B-cell proliferation and survival.
Caption: Experimental workflow for investigating resistance to covalent BTK inhibitors.
Caption: Decision tree for selecting a next-generation therapy after failure of a covalent BTK inhibitor.
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Inhibitor Acquired Resistance Panel [neogenomics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The role of BTK inhibitors on the tumor microenvironment in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. How I treat patients with CLL after prior treatment with a covalent BTK inhibitor and a BCL-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. Restricted [jnjmedicalconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: BTK Inhibitor 19
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BTK Inhibitor 19 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on available data, the following storage conditions are recommended to maintain the integrity of this compound. Adherence to these guidelines is crucial for obtaining reproducible experimental results.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for working stocks. |
This product is reported to be stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.[1]
Q2: How should I prepare stock solutions of this compound?
A2: For most applications, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] To prepare a stock solution, dissolve the powdered inhibitor in anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Once prepared, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
Q3: What is the stability of this compound in aqueous solutions?
A3: There is limited published data on the stability of this compound in aqueous solutions. As a covalent inhibitor with an acrylamide warhead, its stability can be influenced by several factors, including pH, temperature, and the presence of nucleophiles in the buffer.[2][3][4] It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods unless you have experimentally determined its stability under those specific conditions.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution can significantly impact the stability of compounds with reactive functional groups like acrylamides.[5][6][7] Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the molecule.[6][7] For covalent inhibitors, the reactivity of the electrophilic warhead can also be pH-dependent. It is advisable to conduct experiments in buffers with a pH range that is physiologically relevant and where the stability of the compound has been validated. If your experiments require a broad pH range, it is crucial to perform a stability assessment of this compound across those conditions.
Q5: What are the potential degradation pathways for this compound?
A5: this compound is a covalent inhibitor, and like many such molecules, it contains an electrophilic acrylamide group responsible for forming a covalent bond with a cysteine residue in the BTK active site.[2][3][8][9] Potential degradation pathways could involve hydrolysis of the amide bonds or modification of the acrylamide warhead, which would render the inhibitor inactive. The presence of strong nucleophiles in the solution, other than the intended target, could also lead to the consumption of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from powder. Ensure proper storage of existing stock solutions (aliquoted, -80°C). |
| Instability in aqueous media | Prepare working dilutions in your cell culture media or assay buffer immediately before use. Minimize the time the inhibitor spends in aqueous solution before being added to the cells. |
| Incorrect concentration | Verify the calculations for your stock solution and dilutions. If possible, confirm the concentration of your stock solution using an analytical method like UV-Vis spectroscopy or HPLC. |
| Interaction with media components | Some components in cell culture media, such as high concentrations of serum proteins or reducing agents, could potentially interact with and inactivate the inhibitor. Consider reducing the serum concentration during the incubation period if experimentally feasible, or perform a stability check of the inhibitor in your specific media. |
Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | While specific solubility data in various buffers is not readily available, precipitation upon dilution from a high-concentration DMSO stock is common for many small molecules. |
| - Try diluting the stock solution into your aqueous buffer with vigorous vortexing. | |
| - Consider using a lower concentration for your stock solution. | |
| - The addition of a small percentage of a surfactant like Tween 80 or Pluronic F-68 to the final solution can sometimes aid in solubility, but this must be compatible with your experimental system. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the Test Solution: Dilute the 10 mM stock solution of this compound into your experimental buffer to a final concentration suitable for your analytical method (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the test solution, transfer an aliquot to an autosampler vial and analyze it using your established HPLC or LC-MS method. This will serve as your baseline (100% stability).
-
Incubation: Store the remaining test solution under your desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer them to autosampler vials, and analyze them using the same HPLC or LC-MS method.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound | Btk | 2557174-19-1 | Invivochem [invivochem.com]
- 2. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06955B [pubs.rsc.org]
- 3. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Covalent Kinase Inhibitor Experiments
Welcome to the technical support center for covalent kinase inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered when working with covalent kinase inhibitors.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary advantages and disadvantages of using covalent kinase inhibitors?
A1: Covalent kinase inhibitors offer distinct advantages, including high potency and prolonged duration of action due to the formation of a stable covalent bond with the target kinase.[1] This can lead to sustained therapeutic effects and may allow for lower and less frequent dosing, potentially reducing side effects.[1] They can also target proteins that have been traditionally difficult to inhibit with non-covalent molecules, such as those lacking conventional binding pockets.[1]
However, the irreversible nature of this binding presents challenges. A primary concern is the potential for off-target effects, where the inhibitor binds to unintended proteins, which can lead to toxicity.[1] Furthermore, mutations in the target protein can prevent the inhibitor from binding effectively, leading to drug resistance.[1]
Q2: What is the two-step mechanism of irreversible covalent inhibition?
A2: Irreversible covalent inhibitors typically operate via a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target kinase, forming an initial enzyme-inhibitor complex (E-I). This binding is governed by the inhibitor's affinity for the target, represented by the inhibition constant (KI). In the second step, a reactive "warhead" on the inhibitor forms a covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the kinase. This irreversible step is characterized by the rate constant of inactivation (kinact).[2] The overall efficiency of the inhibitor is often described by the second-order rate constant kinact/KI.[3]
Caption: Two-step mechanism of irreversible covalent inhibition.
Troubleshooting Guides
Experimental Design and Execution
Q3: My covalent inhibitor shows lower than expected potency in my biochemical assay. What could be the cause?
A3: Several factors in your biochemical assay setup can interfere with the potency of covalent inhibitors:
-
Presence of Reducing Agents: Buffers containing reducing agents like dithiothreitol (DTT) are a common culprit. DTT contains thiol groups that can react with the electrophilic warhead of your covalent inhibitor, effectively quenching its activity and leading to an underestimation of its true potency.[4]
-
High Protein Concentrations: The inclusion of proteins like bovine serum albumin (BSA) in the assay buffer, intended to prevent non-specific binding, can also be problematic. BSA contains reactive cysteine residues that can be modified by the covalent inhibitor, reducing its effective concentration available to bind the target kinase.[4]
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Inappropriate Assay Duration: For covalent inhibitors, inhibition is time-dependent.[2][5] Short incubation times may not be sufficient for the covalent bond to form, resulting in an IC50 value that primarily reflects non-covalent binding. It is crucial to assess potency at multiple pre-incubation time points to understand the kinetics of inhibition.
Q4: How can I confirm that my inhibitor is acting via a covalent mechanism?
A4: A combination of experiments is necessary to definitively confirm a covalent mechanism of action:[5]
-
Time-Dependent Inhibition: A hallmark of covalent inhibition is that the IC50 will decrease with increasing pre-incubation time between the inhibitor and the enzyme before adding the substrate.
-
Washout Experiments: In a cellular context, if the inhibitor is truly irreversible, its effect on downstream signaling should persist even after the compound is washed out from the media.[6] This is because the kinase remains covalently modified and inhibited. Re-synthesis of the target protein is required to restore function.[3]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can directly confirm covalent modification. An increase in the protein's mass corresponding to the molecular weight of the inhibitor indicates that a covalent adduct has formed.[7][8] Tandem MS (MS/MS) can further pinpoint the exact amino acid residue that has been modified.[7]
-
Mutant Analysis: Mutating the targeted cysteine residue (e.g., to a serine) should significantly increase the IC50 of the covalent inhibitor if it is indeed targeting that residue.[5] However, this method is not always a reliable indicator on its own.[5]
Caption: Workflow for confirming a covalent mechanism of action.
Off-Target Effects and Selectivity
Q5: I'm observing unexpected cellular phenotypes that don't seem to be related to the intended target. How can I investigate potential off-target effects?
A5: Unexpected phenotypes are often a sign of off-target activity. Identifying these unintended targets is crucial.
-
Chemoproteomic Profiling: Activity-based protein profiling (ABPP) is a powerful technique to map the interaction landscape of your covalent inhibitor across the entire proteome.[9] This method can identify both on- and off-target proteins that are covalently modified by your compound in a cellular or even in vivo context.[9] Competitive ABPP, where a probe is used to compete with the inhibitor, can provide a readout of covalent binding to numerous sites.[7]
-
Kinome Profiling: Screening your inhibitor against a large panel of kinases can reveal off-target kinase interactions. This can help to explain phenotypes that are still within the realm of kinase signaling but are independent of your primary target.
-
Paradoxical Pathway Activation: Be aware that kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways.[10][11] This can occur through various mechanisms, including disrupting negative feedback loops or altering protein-protein interactions.
Caption: Potential for on-target and off-target effects.
Data Presentation
Table 1: Key Kinetic Parameters for Covalent Inhibitors
| Parameter | Symbol | Description | Importance |
| Inhibition Constant | KI | Represents the affinity of the initial non-covalent binding step. | A lower KI indicates higher affinity and contributes to overall potency and selectivity.[2] |
| Rate of Inactivation | kinact | The first-order rate constant for the formation of the covalent bond. | A higher kinact indicates a faster rate of irreversible inhibition.[2] |
| Second-Order Rate Constant | kinact/KI | The overall efficiency of the covalent inhibitor, combining both binding affinity and reactivity. | This is the most appropriate parameter for comparing the potency of different covalent inhibitors.[3] |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification
Objective: To determine if a covalent inhibitor forms a covalent adduct with its target kinase.
Methodology:
-
Incubation: Incubate the purified kinase with the covalent inhibitor at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) is essential.
-
Sample Preparation: Stop the reaction and desalt the protein sample to remove any non-covalently bound inhibitor and other small molecules.
-
Mass Spectrometry Analysis: Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in each sample. A mass shift equal to the molecular weight of the inhibitor in the treated samples compared to the control confirms covalent binding.[7][8]
Protocol 2: Cellular Washout Assay for Target Engagement
Objective: To assess the duration of target inhibition in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the covalent inhibitor for a defined period (e.g., 2-4 hours) to allow for target engagement.
-
Washout: Remove the inhibitor-containing media, wash the cells multiple times with fresh media to remove any unbound inhibitor.
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Time Course: Culture the cells in inhibitor-free media and harvest cell lysates at various time points post-washout (e.g., 0, 4, 8, 24, 48 hours).
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Western Blot Analysis: Analyze the phosphorylation status of a known downstream substrate of the target kinase via Western blot. Persistent inhibition of substrate phosphorylation after washout is indicative of irreversible target engagement.[6]
Caption: Workflow for a cellular washout experiment.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: BTK C481S Mutation and Inhibitor 19 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with the Bruton's tyrosine kinase (BTK) C481S mutation and evaluating the efficacy of BTK Inhibitor 19 (also known as BTK-IN-19 or Compound 51).
Introduction to BTK C481S and Inhibitor 19
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies. The C481S mutation in BTK is a common mechanism of acquired resistance to covalent BTK inhibitors, such as ibrutinib, which rely on forming a covalent bond with the cysteine residue at position 481. This mutation from cysteine to serine prevents the irreversible binding of these drugs, leading to therapeutic failure.
Inhibitor 19 (BTK-IN-19), also identified as Compound 51, is a reversible BTK inhibitor. Unlike covalent inhibitors, its mechanism of action does not depend on binding to the C481 residue, suggesting it may overcome resistance mediated by the C481S mutation.
Quantitative Data: Inhibitor Efficacy
The following table summarizes the available quantitative data for the efficacy of Inhibitor 19 (BTK-IN-19/Compound 51) against wild-type (WT) BTK. At present, specific inhibitory concentration (IC50) values for the BTK C481S mutant are not publicly available in the reviewed literature.
| Inhibitor | Target | IC50 (µM) | Reference |
| Inhibitor 19 (BTK-IN-19/Compound 51) | Wild-Type BTK | <0.001[1][2] | [1][2] |
| Inhibitor 19 (BTK-IN-19/Compound 51) | BTK C481S Mutant | Data not available |
Experimental Protocols & Methodologies
While a specific, detailed protocol for Inhibitor 19 is not provided in the available literature, the following are generalized yet detailed methodologies for key experiments used to assess the efficacy of BTK inhibitors. These can be adapted for testing Inhibitor 19.
Biochemical Kinase Activity Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein (both wild-type and C481S mutant).
Objective: To measure the IC50 value of an inhibitor against BTK.
Principle: The assay measures the phosphorylation of a substrate by BTK. The amount of phosphorylation is quantified, typically using a luminescence-based method that detects the amount of ATP consumed (ADP produced).
Materials:
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Recombinant human BTK (wild-type)
-
Recombinant human BTK (C481S mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
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ATP
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Substrate (e.g., poly(Glu, Tyr) 4:1)
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Inhibitor 19 (BTK-IN-19/Compound 51) dissolved in DMSO
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ADP-Glo™ Kinase Assay Kit (or similar detection system)
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White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the BTK enzyme, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare a serial dilution of Inhibitor 19 in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction:
-
To each well of the microplate, add the inhibitor at various concentrations (and a DMSO control).
-
Add the BTK enzyme (either WT or C481S mutant).
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity) and a control with a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (In Situ)
This assay measures the ability of an inhibitor to block BTK activity within a cellular context by assessing its autophosphorylation status.
Objective: To determine the cellular potency of an inhibitor in blocking BTK signaling.
Principle: BTK activation involves autophosphorylation at tyrosine 223 (Y223). This can be measured using phospho-specific antibodies in cell lines engineered to express either wild-type or C481S BTK.
Materials:
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Cell line (e.g., HEK293T) stably transfected to express wild-type BTK or BTK C481S.
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Cell culture medium and supplements.
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Inhibitor 19 (BTK-IN-19/Compound 51) dissolved in DMSO.
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK.
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Secondary antibody (HRP-conjugated).
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed the transfected cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of Inhibitor 19 (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-BTK (Y223) antibody.
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Wash and probe with the HRP-conjugated secondary antibody.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
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Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Plot the normalized phospho-BTK levels against the inhibitor concentration to determine the IC50.
-
Mandatory Visualizations
Troubleshooting and FAQs
Q1: Why am I not seeing any inhibition of the BTK C481S mutant with my covalent inhibitor (e.g., ibrutinib)?
A1: This is the expected outcome. The C481S mutation replaces the cysteine residue, which is essential for the covalent binding of irreversible inhibitors like ibrutinib, with a serine. This prevents the inhibitor from forming a stable, irreversible bond with the kinase, thus rendering the enzyme resistant to inhibition. You should observe a significant rightward shift in the IC50 curve, often to concentrations that are not pharmacologically relevant.
Q2: I am using Inhibitor 19 (a reversible inhibitor) and see similar potency against both wild-type and C481S BTK. Is this expected?
A2: Yes, this is the anticipated result for a non-covalent, reversible inhibitor. Since Inhibitor 19 does not rely on binding to the cysteine at position 481, the C481S mutation should not significantly impact its binding affinity or inhibitory activity. Finding similar IC50 values for both the wild-type and the mutant enzyme would confirm its potential to overcome this common resistance mechanism.
Q3: My IC50 values for Inhibitor 19 are higher than what is reported in the literature (<0.001 µM). What could be the issue?
A3: Several factors could contribute to this discrepancy:
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Assay Conditions: IC50 values are highly dependent on assay conditions. Variations in ATP concentration, enzyme concentration, substrate concentration, incubation time, and buffer composition can all affect the apparent potency of an inhibitor. Ensure your assay conditions are optimized and consistent.
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Reagent Quality: The purity and activity of the recombinant BTK enzyme are critical. Ensure you are using a high-quality, active enzyme. The purity of your inhibitor stock should also be confirmed.
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency. Ensure the final DMSO concentration is low (typically <1%) and that the inhibitor remains in solution.
-
Detection System: The sensitivity and linear range of your detection method can influence the results. Ensure your assay is running within the optimal parameters of the detection kit.
Q4: In my cellular assay, the inhibition of BTK autophosphorylation is less potent than what I observed in my biochemical assay. Why?
A4: This is a common observation and can be due to several factors:
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Cellular Permeability: The inhibitor must be able to cross the cell membrane to reach its target. Poor cell permeability will result in a lower effective intracellular concentration and thus reduced potency.
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Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to bind to BTK.
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Efflux Pumps: Cells can actively transport compounds out via efflux pumps (e.g., P-glycoprotein), lowering the intracellular concentration of the inhibitor.
-
Off-Target Effects: In a cellular environment, the inhibitor may have off-target effects that could indirectly influence the BTK signaling pathway, complicating the interpretation of the results.
Q5: How can I confirm that the resistance I am observing in my cell-based experiments is due to the C481S mutation?
A5: To confirm the role of the C481S mutation, you should perform parallel experiments using isogenic cell lines: one expressing wild-type BTK and the other expressing the BTK C481S mutant. By comparing the efficacy of your covalent and reversible inhibitors in both cell lines, you can directly attribute differences in sensitivity to the presence of the mutation. Additionally, sequencing the BTK gene in your resistant cell population can confirm the presence of the C481S mutation.
References
Technical Support Center: Enhancing the Bioavailability of Imidazole-Carboxamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazole-carboxamide compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of the Imidazole-Carboxamide Compound
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Question: My imidazole-carboxamide compound shows very low solubility in aqueous media, leading to inconsistent results in my in vitro assays. What can I do?
-
Answer: Poor aqueous solubility is a common challenge with imidazole-carboxamide derivatives due to their often rigid and lipophilic structures. Here are several approaches to troubleshoot this issue:
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pH Modification: The imidazole ring has a pKa of approximately 7, meaning its ionization state, and therefore solubility, can be influenced by pH.[1] Experiment with a range of pH values for your buffers to see if you can achieve a more soluble ionized form of your compound.
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Co-solvents: Employing water-miscible organic solvents (co-solvents) can significantly enhance solubility. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). However, be mindful of the potential for co-solvents to affect biological assay performance.
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Excipients: The use of solubilizing excipients such as cyclodextrins can encapsulate the lipophilic drug molecule, thereby increasing its apparent solubility in aqueous solutions.[2]
-
Particle Size Reduction: Decreasing the particle size of your solid compound through techniques like micronization or nanocrystal engineering increases the surface area available for dissolution.[2][3]
-
Issue 2: Low Permeability Across Caco-2 Monolayers
-
Question: My compound has adequate solubility, but it shows low apparent permeability (Papp) in the Caco-2 permeability assay, suggesting poor intestinal absorption. What are the potential reasons and solutions?
-
Answer: Low permeability in Caco-2 assays can stem from several factors, including inherent molecular properties and active cellular processes.
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Molecular Properties: High molecular weight, a large number of hydrogen bond donors/acceptors, and high polar surface area can all contribute to poor passive diffusion across the intestinal epithelium. Structural modifications, if feasible in your development stage, could address these issues.
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Efflux Transporters: Imidazole-carboxamide compounds can be substrates for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport the compound back into the intestinal lumen, reducing net absorption.[4][5] To investigate this, you can perform a bi-directional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[5] Co-dosing with known efflux pump inhibitors like verapamil (for P-gp) can also confirm if your compound is a substrate.[6]
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Formulation Strategies: For compounds with inherently low permeability, formulation approaches such as lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can enhance absorption by utilizing lipid absorption pathways.[2][7]
-
Issue 3: High First-Pass Metabolism
-
Question: The oral bioavailability of my imidazole-carboxamide compound is much lower than predicted from its solubility and permeability data. Could first-pass metabolism be the issue?
-
Answer: Yes, high first-pass metabolism in the gut wall and liver is a significant barrier to oral bioavailability.
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Metabolic Stability Assays: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. This will provide an indication of its susceptibility to metabolism by cytochrome P450 enzymes.
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Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile sites of the parent drug.[8] The prodrug is designed to be inactive and more stable, converting to the active parent drug in the body. For carboxamide-containing compounds, various prodrug strategies can be explored.[8][9][10]
-
Co-administration with CYP Inhibitors: While not a long-term solution for drug development, co-administering your compound with known inhibitors of relevant CYP enzymes in preclinical studies can help confirm the extent of first-pass metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble imidazole-carboxamide compounds?
A1: Several formulation strategies can be employed, often in combination, to improve the bioavailability of these compounds.[2][7][11] The choice of strategy depends on the specific physicochemical properties of the drug.
-
Particle Size Reduction: Techniques like milling and nanonization increase the surface-area-to-volume ratio, leading to faster dissolution.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[3][6]
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions of the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a popular choice as they form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.[2][7]
-
Prodrugs: This involves chemically modifying the drug to create an inactive derivative with improved physicochemical properties (e.g., higher solubility or permeability). The prodrug is then converted to the active parent drug in vivo.
Q2: How do I choose the best in vitro model to predict the oral absorption of my imidazole-carboxamide compound?
A2: A combination of in vitro models is often necessary for a comprehensive assessment.
-
Dissolution Testing: This is a fundamental test to assess how quickly the drug dissolves from its formulation. Various apparatus and media conditions can be used to simulate different regions of the gastrointestinal tract.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to assess passive permeability. It is a non-cell-based assay and does not account for active transport or metabolism.
-
Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal permeability.[4] Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters.[5]
Q3: What is the role of efflux pumps in the bioavailability of imidazole-carboxamide compounds?
A3: Efflux pumps are membrane transporters that actively extrude drugs and other xenobiotics from cells.[4] In the intestine, efflux pumps like P-glycoprotein (P-gp) can significantly reduce the net absorption of their substrates by pumping them back into the intestinal lumen.[5][6] Many imidazole-carboxamide compounds, particularly those developed as kinase inhibitors, can be substrates for these pumps. Identifying and mitigating the effects of efflux is crucial for improving oral bioavailability.
Data Presentation
Table 1: Hypothetical Solubility Enhancement of an Imidazole-Carboxamide Compound (ICC-1)
| Formulation Strategy | Aqueous Solubility (µg/mL) | Fold Increase |
| Unformulated ICC-1 | 0.5 | 1 |
| Micronization | 5.2 | 10.4 |
| Nanonization | 25.8 | 51.6 |
| Solid Dispersion (1:5 drug:polymer ratio) | 85.3 | 170.6 |
| Cyclodextrin Complexation | 42.1 | 84.2 |
Table 2: Hypothetical Caco-2 Permeability Data for an Imidazole-Carboxamide Compound (ICC-2)
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| ICC-2 alone | 1.2 | 6.8 | 5.7 |
| ICC-2 + Verapamil (P-gp inhibitor) | 4.5 | 5.1 | 1.1 |
This data suggests that ICC-2 is a substrate for P-gp, as the efflux ratio is significantly reduced in the presence of a P-gp inhibitor.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Preparation of Dissolution Medium: Prepare a sufficient volume of the desired dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid). De-gas the medium prior to use.
-
Apparatus Setup: Assemble the USP Apparatus 2 (paddle apparatus). Set the temperature of the water bath to 37 ± 0.5 °C and the paddle rotation speed to the desired rate (e.g., 50 rpm).
-
Sample Introduction: Place one dosage form (e.g., tablet, capsule) into each vessel of the dissolution apparatus.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold.
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37 °C.
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in the transport buffer.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C₀ = initial concentration of the drug in the donor chamber
-
-
Mandatory Visualizations
References
- 1. 5-amino-imidazole carboxamide riboside acutely potentiates glucose-stimulated insulin secretion from mouse pancreatic islets by KATP channel-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of intestinal efflux pumps on the absorption and transport of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BTK Inhibitor 19 and Ibrutinib: Selectivity and Potency
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment paradigms but is associated with off-target effects. This has spurred the development of next-generation inhibitors with improved selectivity. This guide provides a detailed comparison of a novel covalent BTK inhibitor, referred to herein as "BTK inhibitor 19" (a 1-amino-1H-imidazole-5-carboxamide derivative), and the benchmark drug, ibrutinib, with a focus on their selectivity and potency.
Potency: A Head-to-Head Comparison
This compound demonstrates potent inhibition of BTK with a reported half-maximal inhibitory concentration (IC50) of 2.7 nM in biochemical assays.[1][2] Ibrutinib also exhibits strong potency against BTK, with reported IC50 values in the low nanomolar range, making both compounds highly effective at inhibiting the primary target.
Table 1: Potency against BTK
| Inhibitor | IC50 (nM) |
| This compound | 2.7 |
| Ibrutinib | ~0.5 - 5 |
Selectivity Profile: Distinguishing Friend from Foe
A key differentiator among BTK inhibitors is their selectivity profile, which dictates the extent of off-target kinase inhibition and, consequently, the potential for adverse effects. This compound has been designed for high selectivity.
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of both this compound and ibrutinib against a panel of selected kinases. Lower IC50 values indicate higher potency and a greater potential for off-target effects if the kinase is not the intended target.
Table 2: Comparative Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound (IC50 nM) | Ibrutinib (IC50 nM) |
| BTK | 2.7 | ~0.5 - 5 |
| EGFR | >1000 | ~5-10 |
| ITK | >1000 | ~5-10 |
| TEC | >1000 | ~5-20 |
| BLK | >1000 | ~1 |
| BMX | >1000 | ~1 |
| JAK3 | >1000 | ~15-30 |
| SRC | >1000 | ~20-50 |
Data for this compound is sourced from Ma et al., 2021. Data for ibrutinib is compiled from various publicly available sources and may show variability based on assay conditions.
As the data indicates, this compound displays a significantly cleaner selectivity profile, with minimal activity against a range of kinases that are known to be inhibited by ibrutinib. This high degree of selectivity suggests a lower likelihood of off-target side effects.
Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular assays. The following provides an overview of the typical methodologies employed.
Biochemical Kinase Assays (Potency and Selectivity)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinase enzymes.
-
Methodology:
-
LanthaScreen™ TR-FRET Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of kinase activity by detecting the phosphorylation of a specific substrate. The assay is typically performed by incubating the kinase, a fluorescently labeled substrate, and ATP with varying concentrations of the inhibitor. The reaction is stopped, and a terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. The TR-FRET signal is proportional to the amount of phosphorylated substrate and is used to calculate the IC50 value.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. IC50 values are determined by measuring the reduction in luminescence at different inhibitor concentrations.
-
Cell-Based Assays (Target Engagement and Downstream Signaling)
-
Objective: To confirm that the inhibitor can engage its target within a cellular context and inhibit downstream signaling pathways.
-
Methodology:
-
Western Blotting: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting to assess the phosphorylation status of BTK and its downstream substrates (e.g., PLCγ2, ERK). A reduction in phosphorylation indicates target engagement and inhibition of the signaling pathway.
-
Cell Proliferation Assays: The effect of the inhibitors on the proliferation of B-cell lymphoma cell lines is measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. A decrease in cell viability indicates that the inhibitor is effective at inhibiting cancer cell growth.
-
Visualizing the BTK Signaling Pathway and Inhibition
The following diagrams illustrate the BTK signaling pathway and the mechanism of action of covalent BTK inhibitors.
Caption: The B-Cell Receptor (BCR) signaling pathway, with BTK as a key mediator.
Caption: Mechanism of covalent inhibition of BTK by targeting the Cysteine 481 residue.
Conclusion
This compound represents a significant advancement in the development of highly selective BTK inhibitors. While both this compound and ibrutinib are potent inhibitors of BTK, the superior selectivity profile of this compound, as demonstrated by the comparative kinase inhibition data, suggests a potentially improved safety profile with a lower risk of off-target-related adverse events. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
Comparative Analysis of BTK Inhibitor 19 Against Second-Generation BTK Inhibitors
A detailed guide for researchers and drug development professionals on the preclinical profiles of emerging and established Bruton's tyrosine kinase inhibitors, featuring a novel covalent inhibitor, BTK inhibitor 19.
This guide provides an objective comparison of the preclinical data for this compound (also known as compound 26) against the well-established second-generation Bruton's tyrosine kinase (BTK) inhibitors, acalabrutinib and zanubrutinib. This analysis focuses on biochemical potency, kinase selectivity, and cellular activity to offer a comprehensive overview for researchers in oncology and immunology.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a key factor in various B-cell malignancies, making BTK a prime therapeutic target.[1]
First-generation BTK inhibitors, such as ibrutinib, demonstrated significant clinical efficacy but were associated with off-target effects due to inhibition of other kinases like EGFR and TEC.[2] This led to the development of second-generation inhibitors, acalabrutinib and zanubrutinib, which were designed for improved selectivity and a better safety profile.[3] this compound is a novel, highly selective, covalent inhibitor emerging from recent drug discovery efforts.[4]
Caption: The B-Cell Receptor (BCR) signaling pathway and the role of BTK inhibitors.
Comparative Quantitative Data
The following tables summarize the key in vitro biochemical and cellular data for this compound, acalabrutinib, and zanubrutinib.
Table 1: In Vitro Biochemical Potency and Selectivity
This table presents the half-maximal inhibitory concentrations (IC50) against BTK and key off-target kinases. A lower IC50 value indicates higher potency, while a larger ratio of off-target IC50 to BTK IC50 signifies greater selectivity.
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | BMX IC50 (nM) |
| This compound | 2.7 | >1000 | >1000 | 254 | 856 |
| Acalabrutinib | 5.1[5] | >1000[5] | >1000[5] | 126[5] | 46[5] |
| Zanubrutinib | <0.5 | >1000 | 6.2 | 1.1 | 1.9 |
Data for this compound (compound 26) and its off-target activities were sourced from Ma C, et al. J Med Chem. 2021. Data for acalabrutinib off-target activities were sourced from Barf T, et al. J Pharmacol Exp Ther. 2017. Data for zanubrutinib off-target activities were sourced from Guo et al. J Pharm Biomed Anal. 2019 and Flinsenberg et al. Blood Adv. 2019.
Table 2: In Vitro Cellular Activity
This table shows the potency of the inhibitors in cellular assays, measuring the inhibition of BTK phosphorylation or cell proliferation.
| Inhibitor | Cellular Assay | Cell Line | IC50 (nM) |
| This compound | Anti-proliferative | Ramos (Burkitt's Lymphoma) | 2500 |
| This compound | Anti-proliferative | TMD8 (ABC-DLBCL) | 25 |
| Acalabrutinib | BTK autophosphorylation (pY223) | Ramos | ~5 |
| Zanubrutinib | Anti-proliferative | REC1 (Mantle Cell Lymphoma) | 0.9[6] |
| Zanubrutinib | Anti-proliferative | TMD8 (ABC-DLBCL) | 0.4[6] |
Data for this compound (compound 26) cellular activity was sourced from Ma C, et al. J Med Chem. 2021. Data for acalabrutinib cellular activity was sourced from a graphical representation in Herman SEM, et al. Clin Cancer Res. 2017. Data for zanubrutinib cellular activity was sourced from an abstract by Bertilaccio MTS, et al. HemaSphere. 2019.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro BTK Enzyme Inhibition Assay (LanthaScreen™)
This protocol outlines the determination of IC50 values for inhibitors against purified BTK enzyme.
Caption: Workflow for the LanthaScreen™ BTK binding assay.
Methodology:
-
Compound Preparation: A 10-point, 3-fold serial dilution of the test compound (e.g., this compound) is prepared in DMSO.
-
Reagent Preparation: All reagents are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). A solution containing BTK enzyme and a europium-labeled anti-tag antibody is prepared. A separate solution contains an Alexa Fluor™ 647-labeled kinase tracer.[7]
-
Reaction Assembly: In a 384-well plate, the diluted compound, the kinase/antibody mixture, and the tracer solution are added sequentially.[7]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured on a compatible plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The data are then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter dose-response curve to determine the IC50 value.[7]
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol is used to assess an inhibitor's ability to block BTK activity within a cellular context by measuring its autophosphorylation at Tyr223.
Methodology:
-
Cell Culture and Treatment: Ramos cells, a human Burkitt's lymphoma cell line with constitutive BCR signaling, are cultured in appropriate media. Cells are treated with various concentrations of the BTK inhibitor for a specified period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. The cell pellet is then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for electrophoresis.[8]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK Tyr223). A primary antibody for total BTK is used on a separate blot or after stripping as a loading control.[9]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[10]
-
Analysis: The band intensities for p-BTK and total BTK are quantified. The ratio of p-BTK to total BTK is calculated for each treatment condition to determine the extent of inhibition.
Summary and Conclusion
This comparative guide highlights the biochemical and cellular profiles of this compound in relation to the established second-generation inhibitors acalabrutinib and zanubrutinib.
Potency: this compound demonstrates high potency against the BTK enzyme, with an IC50 of 2.7 nM. This is comparable to acalabrutinib (5.1 nM) and zanubrutinib (<0.5 nM).
Selectivity: A key differentiator for newer BTK inhibitors is their selectivity profile, which is anticipated to correlate with a more favorable safety profile. This compound shows excellent selectivity against EGFR and ITK (>1000 nM), similar to acalabrutinib. This suggests a potentially low risk for off-target effects commonly associated with first-generation inhibitors, such as rash and diarrhea. While zanubrutinib also has high selectivity against EGFR, it shows some activity against ITK and TEC. The high selectivity of this compound against BMX (IC50 of 856 nM) is a notable feature.
Cellular Activity: In cellular assays, this compound effectively inhibits the proliferation of the ABC-DLBCL cell line TMD8 at a low nanomolar concentration (25 nM), indicating potent on-target activity in a relevant cancer cell model.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. origene.com [origene.com]
- 9. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Acalabrutinib vs. Ibrutinib: A Comparative Analysis of Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase profiles of acalabrutinib and the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways to facilitate a comprehensive understanding of their selectivity and potential for off-target effects.
Executive Summary
Acalabrutinib is a second-generation BTK inhibitor designed for greater selectivity than the first-in-class inhibitor, ibrutinib. This enhanced selectivity results in a more favorable safety profile with a lower incidence of adverse events commonly associated with off-target kinase inhibition.[1][2] Preclinical studies, including comprehensive kinome scanning, demonstrate that acalabrutinib inhibits a significantly smaller number of non-target kinases compared to ibrutinib at therapeutic concentrations.[3] This difference in selectivity is a key differentiator between the two drugs and has important implications for their clinical use.
Data Presentation: Off-Target Kinase Inhibition
The following tables summarize the quantitative data on the off-target kinase inhibition profiles of acalabrutinib and ibrutinib.
Table 1: Comparison of Off-Target Inhibition of Cysteine-Containing Kinases
| Feature | Ibrutinib | Acalabrutinib | Reference |
| Inhibition of kinases with homologous cysteine residues to BTK (IC50 < 10 nM) | 8 out of 9 | 0 out of 9 | [4][5] |
Table 2: KINOMEscan Off-Target Profile
| Inhibitor | Concentration | Number of Kinases Inhibited >65% | Reference |
| Acalabrutinib | 1 µM | 7 | [3] |
| Ibrutinib | 1 µM | 37 | [3] |
Table 3: IC50 Values for On-Target and Key Off-Target Kinases
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Associated Off-Target Effects (Ibrutinib) | Reference |
| BTK (on-target) | 1.5 | 5.1 | - | [4] |
| TEC family kinases | Yes (Potent inhibition) | Weak inhibition | Bleeding | |
| EGFR | Yes (Inhibited) | Not inhibited | Rash, Diarrhea | |
| ITK | Yes (Inhibited) | Not inhibited | Impaired T-cell function | [4] |
| SRC family kinases | Yes (More pronounced inhibition) | Less inhibition | Platelet dysfunction | [4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a biochemical assay.
1. Materials:
-
Purified recombinant kinase (e.g., BTK, TEC, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (acalabrutinib, ibrutinib) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a fixed volume of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified kinase to each well at a pre-determined optimal concentration.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
-
ADP-Glo™: This luminescent assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Radiometric Assay: If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane, which is then washed to remove unincorporated ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw data (e.g., luminescence, radioactivity counts) is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
KINOMEscan™ Assay (General Principles)
The KINOMEscan™ platform (DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
1. Principle:
-
The assay does not measure enzymatic activity but rather the ability of a test compound to compete with a proprietary, immobilized, active-site directed ligand for binding to the kinase.
-
Each kinase is tagged with a unique DNA identifier.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
2. General Workflow:
-
A library of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound (e.g., acalabrutinib or ibrutinib) at a fixed concentration (e.g., 1 µM).
-
After an incubation period to reach binding equilibrium, the unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the on-target and off-target signaling pathways affected by ibrutinib.
Caption: On- and off-target signaling of BTK inhibitors.
The diagram above illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is the intended target of both acalabrutinib and ibrutinib. Ibrutinib, however, also inhibits several other kinases, leading to off-target effects. For instance, inhibition of TEC family kinases can contribute to bleeding, while inhibition of EGFR is associated with gastrointestinal toxicity and rash. Inhibition of CSK by ibrutinib has been linked to cardiotoxicity, including atrial fibrillation. Acalabrutinib's higher selectivity for BTK minimizes these off-target interactions.
References
- 1. drugs.com [drugs.com]
- 2. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Ibrutinib with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib's activity against other members of the TEC (tyrosine kinase expressed in hepatocellular carcinoma) family of kinases. The TEC family, crucial mediators in various cellular signaling pathways, includes BTK, ITK (interleukin-2-inducible T-cell kinase), TEC, BMX (bone marrow kinase on chromosome X), and TXK (tyrosine-protein kinase TXK). Understanding the selectivity profile of BTK inhibitors is paramount for predicting potential off-target effects and therapeutic applications.
Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor.[1][2] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition.[2] While highly effective in treating B-cell malignancies, Ibrutinib also exhibits activity against other kinases, including members of the TEC family.[3][4][5] This cross-reactivity can lead to both beneficial therapeutic effects and adverse events. For example, inhibition of TEC is associated with bleeding, while ITK inhibition can modulate T-cell activity.[5][6][7]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib against BTK and other TEC family kinases, providing a quantitative measure of its cross-reactivity. Lower IC50 values indicate higher potency.
| Kinase | Ibrutinib IC50 (nM) |
| BTK | 0.5 [3] |
| ITK | 5.0 |
| TEC | 78[3] |
| BMX | 1.0 |
| TXK | 3.0 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from published literature for comparative purposes.
Signaling Pathway of TEC Family Kinases
The diagram below illustrates the general signaling cascade involving TEC family kinases, which are key components downstream of various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Their activation triggers a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. A common method employed is a biochemical kinase assay.
Protocol: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a generalized procedure for determining the IC50 of an inhibitor against a purified kinase.
1. Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.[8] When both are bound to the kinase, a high FRET signal is produced. A test inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal in a dose-dependent manner.
2. Materials:
-
Purified recombinant TEC family kinases (BTK, ITK, TEC, etc.)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test Inhibitor (e.g., Ibrutinib) dissolved in DMSO
-
Kinase Buffer
-
384-well assay plates
-
Plate reader capable of time-resolved FRET
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test inhibitor at various concentrations.
-
A mixture of the kinase and the Eu-labeled antibody.
-
The Alexa Fluor® 647-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
-
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 of a BTK inhibitor against various TEC kinases.
References
- 1. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Novel Covalent BTK Inhibitors: A Guide for Researchers
A new generation of covalent Bruton's tyrosine kinase (BTK) inhibitors is redefining treatment paradigms in B-cell malignancies. Moving beyond the first-in-class ibrutinib, novel agents such as acalabrutinib and zanubrutinib have been engineered for greater selectivity, aiming to enhance safety without compromising efficacy. This guide provides a detailed, data-driven comparison of these next-generation covalent BTK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
This analysis synthesizes preclinical and clinical data to offer a direct comparison of key performance indicators, from biochemical potency to clinical outcomes in head-to-head trials. Detailed methodologies for pivotal experiments are also provided to support the interpretation of the presented data.
Biochemical Potency and Selectivity
The second-generation covalent BTK inhibitors, acalabrutinib and zanubrutinib, were designed to have higher specificity for BTK and reduced off-target kinase inhibition compared to ibrutinib.[1][2] This improved selectivity is believed to contribute to a better safety profile, particularly concerning side effects like cardiovascular events.[1][2] Both acalabrutinib and zanubrutinib, like ibrutinib, form an irreversible, covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK.[3][4]
Biochemical assays are crucial for determining the potency (IC50) and selectivity of these inhibitors against BTK and a panel of other kinases. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | BTK IC50 (nM) | Key Off-Target Kinases Inhibited (IC50 < 10 nM) | Reference |
| Ibrutinib | 1.5 | EGFR, TEC, ITK, SRC family kinases | [2][3] |
| Acalabrutinib | 5.1 | None of the 9 tested kinases with homologous cysteine residues | [2][3] |
| Zanubrutinib | 0.5 | - | [5] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here are for comparative purposes.
Clinical Efficacy and Safety: Head-to-Head Insights
While direct head-to-head trials comparing all novel covalent BTK inhibitors are limited, indirect comparisons and trials against ibrutinib provide valuable data. The ALPINE study, a head-to-head phase 3 trial, compared zanubrutinib with ibrutinib in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Additionally, matching-adjusted indirect comparisons (MAIC) have been conducted to compare zanubrutinib and acalabrutinib using data from the ALPINE and ASCEND trials.[6][7]
Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL)
| Outcome | Zanubrutinib | Acalabrutinib | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | P-value | Study/Analysis |
| Progression-Free Survival (PFS) | Superior | HR = 0.68 [0.46-0.99] | 0.0448 | MAIC (ALPINE vs ASCEND)[7] | |
| Overall Survival (OS) | Trend towards improvement | HR = 0.60 [0.35-1.02] | 0.0575 | MAIC (ALPINE vs ASCEND)[7] | |
| Complete Response (CR) | Significantly Higher | OR = 2.90 [1.13-7.43] | 0.0270 | MAIC (ALPINE vs ASCEND)[7] |
An indirect comparison suggested that zanubrutinib was associated with a significant advantage in progression-free survival and complete response over acalabrutinib in patients with R/R CLL.[7]
Safety and Tolerability
A key differentiator among BTK inhibitors is their safety profile. The enhanced selectivity of second-generation inhibitors generally translates to fewer off-target adverse events.
| Adverse Event (Any Grade) | Acalabrutinib Monotherapy | Zanubrutinib | Odds Ratio (OR) [95% CI] | P-value | Study/Analysis |
| Hypertension | Significantly Lower | OR = 0.44 [0.20-0.99] | - | MAIC (ELEVATE-TN vs SEQUOIA)[8] | |
| Neutropenia | No significant difference | OR = 0.50 [0.25-1.03] | - | MAIC (ELEVATE-TN vs SEQUOIA)[8] | |
| Arthralgia | No significant difference | OR = 1.38 [0.75-2.53] | - | MAIC (ELEVATE-TN vs SEQUOIA)[8] | |
| Infections | No significant difference | OR = 0.94 [0.56-1.58] | - | MAIC (ELEVATE-TN vs SEQUOIA)[8] |
In a matching-adjusted indirect comparison of treatment-naive CLL patients, acalabrutinib monotherapy was associated with significantly lower odds of any grade hypertension compared to zanubrutinib.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the B-cell receptor (BCR) signaling pathway and the general workflows for key experimental assays.
Caption: B-cell receptor (BCR) signaling pathway and the point of inhibition by covalent BTK inhibitors.
Caption: Generalized workflow for a biochemical kinase inhibition assay to determine IC50 values.
Caption: General workflow for a flow cytometry-based BTK occupancy assay.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are outlines of the methodologies for key assays used in the characterization of covalent BTK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Dilute the purified recombinant BTK enzyme to the desired concentration in the kinase buffer.
-
Prepare serial dilutions of the covalent BTK inhibitor (e.g., acalabrutinib, zanubrutinib) in the kinase buffer with a small percentage of DMSO.
-
Prepare a solution of the kinase substrate (e.g., a poly-peptide) and ATP at a concentration close to the Km for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add the BTK enzyme and the inhibitor dilutions.
-
Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced. In the case of the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.[9]
-
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based BTK Occupancy Assay by Flow Cytometry
This assay measures the percentage of BTK molecules that are bound by a covalent inhibitor within a specific cell population (e.g., B-cells from peripheral blood mononuclear cells - PBMCs).
-
Sample Collection and Preparation:
-
Collect whole blood from subjects treated with the BTK inhibitor at various time points.
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Fix the cells (e.g., with paraformaldehyde) to preserve their cellular state and then permeabilize them (e.g., with methanol or a saponin-based buffer) to allow intracellular staining.
-
-
Staining:
-
To measure unoccupied BTK , incubate the cells with a fluorescently labeled probe that specifically binds to the Cys481 residue of BTK. This probe will only bind to BTK molecules that have not been inhibited.
-
To measure total BTK , incubate a separate aliquot of cells with a fluorescently labeled antibody that binds to a different epitope on the BTK protein, one that is accessible regardless of whether the inhibitor is bound.
-
Include antibodies against B-cell specific surface markers (e.g., CD19, CD20) to specifically identify the B-cell population.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer, collecting fluorescence data for each marker.
-
-
Data Analysis:
-
Gate on the B-cell population using the surface marker expression (e.g., CD19+).
-
Determine the mean fluorescence intensity (MFI) for the unoccupied BTK probe and the total BTK antibody within the B-cell gate.
-
Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (MFI of unoccupied BTK in treated sample / MFI of unoccupied BTK in untreated control)) * 100
-
Conclusion
The landscape of BTK inhibition is rapidly evolving, with second-generation covalent inhibitors like acalabrutinib and zanubrutinib demonstrating improved selectivity and safety profiles compared to the first-generation ibrutinib. Head-to-head and indirect comparisons suggest potential differences in efficacy and safety between these newer agents, which can help guide further research and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding of how these inhibitors are characterized and their mechanism of action within the crucial BCR signaling pathway. As more data from ongoing clinical trials become available, a clearer picture of the distinct advantages of each novel covalent BTK inhibitor will continue to emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. promega.com [promega.com]
Evaluating BTK Inhibitor 19 in Ibrutinib-Resistant Models: A Comparative Analysis
In the landscape of targeted therapies for B-cell malignancies, the emergence of resistance to first-in-class Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib presents a significant clinical challenge. This has spurred the development of next-generation BTK inhibitors with improved selectivity and the potential to overcome resistance mechanisms. This guide provides a comparative overview of a novel covalent BTK inhibitor, designated as BTK inhibitor 19 (also referred to as compound 26 in scientific literature), and its performance relative to ibrutinib.[1][2]
The primary mechanism of acquired resistance to ibrutinib involves a mutation in the BTK active site, where cysteine at position 481 is substituted by serine (C481S).[3] This mutation prevents the irreversible covalent bond formation that is characteristic of ibrutinib's mechanism of action. Consequently, there is a pressing need for novel inhibitors that can effectively target both wild-type and C481S-mutant BTK.
This guide summarizes the available preclinical data for this compound, focusing on its biochemical and cellular activity, and in vivo efficacy. While direct comparative data for this compound in ibrutinib-resistant models is not publicly available, the following sections provide a detailed analysis of its performance against wild-type BTK, alongside the established profile of ibrutinib.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound and ibrutinib, as well as the in vivo efficacy of this compound.
Table 1: Biochemical and Cellular Activity of this compound vs. Ibrutinib
| Compound | Target | IC50 (nM) | Cellular Antiproliferative Activity (IC50, µM) |
| TMD8 Cells | |||
| This compound (Compound 26) | BTK | 2.7 | 0.025 |
| Ibrutinib | BTK | Not specified in source | 0.024 |
Data for compound 26 and ibrutinib in TMD8 cells are derived from Ma C, et al. J Med Chem. 2021.[1][2]
Table 2: In Vivo Efficacy of this compound in a TMD8 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound (Compound 26) | 12.5 mg/kg, once daily | 100.2% |
| Vehicle Control | - | - |
Data from Ma C, et al. J Med Chem. 2021.[1]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the B-cell receptor signaling pathway, the mechanism of ibrutinib resistance, and a typical workflow for evaluating BTK inhibitors.
References
A Comparative Guide to the Therapeutic Index of BTK Inhibitor 19 and Alternatives
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a pivotal class of drugs for various B-cell malignancies and autoimmune diseases. This guide provides a comparative assessment of the therapeutic index of a novel covalent BTK inhibitor, BTK inhibitor 19, alongside established and next-generation BTK inhibitors: ibrutinib, acalabrutinib, zanubrutinib, and the non-covalent inhibitor pirtobrutinib.
This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to facilitate informed decision-making in research and development. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. While precise therapeutic indices are often proprietary or not fully established in the public domain for investigational compounds, this guide compiles relevant preclinical data on efficacy (as measured by IC50 values) and safety to provide a comparative overview.
Comparative Efficacy and Safety Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for BTK and any reported preclinical toxicology data for this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Type | BTK IC50 (nM) | Preclinical Toxicology Summary |
| This compound | Covalent, Irreversible | 2.7[1] | No publicly available in vivo toxicology data. |
| Ibrutinib | Covalent, Irreversible | 0.5 | Associated with off-target effects leading to adverse events such as bleeding and atrial fibrillation in clinical use. Preclinical studies have shown that ibrutinib effectively inhibits malignant B-cell proliferation and survival in vivo[2]. |
| Acalabrutinib | Covalent, Irreversible | 3-5 | Generally well-tolerated in preclinical canine models, with most adverse events being mild (grade 1 or 2) and including anorexia, weight loss, vomiting, diarrhea, and lethargy. No maximum tolerated dose was reached in these studies[3][4][5]. Safety pharmacology studies in rats and dogs showed no significant effects on cardiovascular, central nervous system, or respiratory function at single oral doses[6]. |
| Zanubrutinib | Covalent, Irreversible | 0.2 | Nonclinical safety studies in rats and dogs indicated a broad safety window, with no toxicologically significant changes observed at systemic exposures up to 26- and 15-fold the human therapeutic dose, respectively, in long-term studies[7][8]. It has a favorable safety profile in patients with B-cell malignancies[9]. |
| Pirtobrutinib | Non-covalent, Reversible | ~1-3 (Enzymatic) | Preclinical xenograft models in mice showed that pirtobrutinib was well-tolerated with no drug-related deaths[10]. It is highly selective, which may contribute to its favorable safety profile with low rates of adverse events observed in clinical trials[11][12][13]. |
Note: The therapeutic index is a ratio of toxic to effective doses. While IC50 provides an indication of potency (effectiveness), the lack of standardized TD50 (toxic dose in 50% of subjects) or LD50 (lethal dose in 50% of subjects) data in the public domain for all compounds precludes a direct quantitative comparison of their therapeutic indices. The "Preclinical Toxicology Summary" provides a qualitative assessment of safety based on available information.
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately activating transcription factors that promote cell growth and survival. BTK inhibitors block this pathway, thereby inhibiting the proliferation of malignant B-cells.
Caption: The BTK signaling pathway and the point of intervention by BTK inhibitors.
Experimental Protocols
Determination of IC50 for BTK Inhibitors (In Vitro)
Objective: To determine the concentration of a BTK inhibitor that inhibits the enzymatic activity of BTK by 50%.
Principle: A common method is a cell-free biochemical assay, such as a kinase activity assay, or a cell-based assay that measures a downstream event of BTK activation. The MTT assay is a widely used colorimetric assay to assess cell viability, which can be adapted to determine the IC50 of a cytotoxic compound.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
BTK inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
96-well plates
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence depending on the assay format.
-
For MTT assay:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Procedure (MTT Assay):
-
Cell Seeding: Seed a B-cell lymphoma cell line into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Dilution: Prepare a serial dilution of the BTK inhibitor in culture medium. The final concentrations should span a range that is expected to cover 0% to 100% inhibition. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration well).
-
Treatment: Add 100 µL of the diluted inhibitor to the respective wells. Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of In Vivo Therapeutic Efficacy and Toxicity (TD50/LD50)
Objective: To assess the anti-tumor efficacy and determine the toxic dose (TD50) or lethal dose (LD50) of a BTK inhibitor in a preclinical animal model.
Principle: A xenograft model using human B-cell lymphoma cells implanted in immunocompromised mice is commonly used to evaluate efficacy. For toxicity, an acute oral toxicity study according to OECD guidelines can be performed to determine the LD50 or a dose-range finding study to identify the maximum tolerated dose (MTD).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line expressing luciferase (for in vivo imaging)
-
BTK inhibitor formulated for oral gavage
-
Vehicle control
-
In vivo imaging system (for bioluminescence imaging)
-
Calipers for tumor measurement (for subcutaneous models)
-
Standard animal housing and care facilities
Experimental Workflow (Efficacy and Toxicity):
Caption: Workflow for in vivo assessment of BTK inhibitor efficacy and toxicity.
Procedure (Acute Oral Toxicity - adapted from OECD Guideline 423):
-
Animal Selection and Acclimation: Use healthy, young adult rodents of a single sex (usually females are more sensitive). Acclimate the animals to the laboratory conditions for at least 5 days.
-
Dose Selection: Select starting dose levels based on available data (e.g., 5, 50, 300, 2000 mg/kg).
-
Dosing: Administer the BTK inhibitor as a single oral dose to a group of 3 animals.
-
Observation: Observe the animals for mortality, signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die, the LD50 is presumed to be in that dose range, and testing at a lower dose is performed to confirm.
-
If 0 or 1 animal dies, the test is repeated with 3 more animals at the same dose. If the total mortality is 1 or less out of 6, the next higher dose is tested.
-
-
Data Analysis: The LD50 is determined based on the dose at which mortality is observed, following the guideline's classification criteria. A more precise LD50 can be calculated using statistical methods like probit analysis if more dose groups are used.
Conclusion
This compound demonstrates high potency in vitro with an IC50 value of 2.7 nM. However, a comprehensive assessment of its therapeutic index is currently limited by the absence of publicly available in vivo toxicology data. In comparison, second-generation covalent inhibitors like acalabrutinib and zanubrutinib, as well as the non-covalent inhibitor pirtobrutinib, have shown favorable preclinical safety profiles, suggesting potentially wider therapeutic windows compared to the first-generation inhibitor ibrutinib. The provided experimental protocols offer a framework for generating the necessary efficacy and safety data to rigorously evaluate the therapeutic index of novel BTK inhibitors like this compound. Further preclinical in vivo studies are essential to fully characterize its safety and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Nonclinical Safety Assessment of Zanubrutinib: A Novel Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajmc.com [ajmc.com]
- 10. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Safe Disposal of BTK Inhibitor 19
For researchers and laboratory professionals engaged in drug development, the proper disposal of chemical compounds such as BTK (Bruton's tyrosine kinase) inhibitor 19 is a critical component of laboratory safety and environmental responsibility. As a potent, selective, and covalent BTK inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposal.[1][2][3] Adherence to established safety protocols and waste management regulations is paramount to protect both laboratory personnel and the surrounding environment.
General Principles for Disposal
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] The following guidelines provide a general framework for the proper disposal of BTK inhibitor 19.
Key Disposal Considerations:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. Although a specific SDS for "this compound" was not publicly available in the search, manufacturers and suppliers like MedchemExpress and InvivoChem provide them upon request.[1][3][5]
-
Segregation of Waste: Chemical waste should be segregated based on its properties. Do not mix incompatible materials. For instance, oxidizing agents should not be mixed with organic compounds or flammable materials.
-
Labeling: All waste containers must be clearly labeled with the chemical name and any associated hazards. Use a chemical waste tag as soon as the first drop of waste is added to the container.
-
Container Management: Waste containers should be appropriate for the type of chemical, in good condition, and kept closed when not in use. Store waste in the laboratory where it was generated until it is collected for disposal.
Experimental Protocol: General Disposal Procedure for this compound
The following is a generalized, step-by-step procedure for the disposal of this compound. This protocol should be adapted to comply with your institution's specific safety guidelines and local regulations.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Characterization: Determine if the this compound waste is considered hazardous according to your local regulations. Given its nature as a potent kinase inhibitor, it is likely to be treated as hazardous waste.
-
Segregation:
-
Collect waste this compound (solid or in solution) in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should also be disposed of as hazardous waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major constituents and their approximate concentrations if it is a mixed waste stream.
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is nearly full (typically around 75%), or as per your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Complete any required waste pickup forms, providing all necessary information about the waste.
-
Quantitative Data for Waste Management
To ensure proper tracking and disposal, it is essential to maintain accurate records of the chemical waste generated. The following table outlines the key quantitative and qualitative data points to be recorded for each container of this compound waste.
| Parameter | Description | Example Entry |
| Chemical Name | The full, unambiguous name of the chemical being disposed of. | This compound |
| CAS Number | The unique Chemical Abstracts Service registry number. | 2557174-19-1 |
| Physical State | The state of the waste (e.g., solid, liquid, semi-solid). | Solid powder in vial / Liquid in DMSO |
| Quantity | The amount of the chemical waste in the container. | 10 mg / 50 mL |
| Container Type | The material and size of the waste container. | 250 mL glass bottle |
| Start Date | The date the first waste was added to the container. | 2025-11-10 |
| Location | The specific laboratory or room where the waste is stored. | Building A, Room 123, Fume Hood 4 |
| Hazard Classification | The hazard categories as determined by regulations (e.g., toxic, flammable). | Toxic, Cytotoxic |
| Disposal Vendor | The company responsible for the final disposal of the waste. | [To be filled in by EHS] |
| Manifest Number | The tracking number from the hazardous waste manifest. | [To be filled in upon collection] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps for the safe disposal of a chemical like this compound in a research environment.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
By implementing these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
Essential Safety and Operational Guide for Handling BTK Inhibitor 19
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BTK Inhibitor 19, including detailed experimental protocols and pathway information to ensure laboratory safety and experimental success.
This document provides critical safety and logistical information for the handling of this compound (CAS: 2557174-19-1), a highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of research activities.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 2557174-19-1[1][2][3] |
| Molecular Formula | C₂₅H₂₄F₃N₇O₃ |
| Molecular Weight | 527.50 g/mol [2] |
| IC₅₀ | 2.7 nM[2][4] |
| Appearance | Solid powder |
| Storage (Powder) | 2 years at -20°C[2] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C[2] |
Safety and Handling
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear appropriate chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended. Use only outdoors or in a well-ventilated area. |
Handling and Storage:
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Use only in a chemical fume hood.
-
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C for the solid powder.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material.
BTK Signaling Pathway
The following diagram illustrates the Bruton's tyrosine kinase (BTK) signaling pathway, which is critical for B-cell development, differentiation, and signaling. BTK inhibitors, such as this compound, target this pathway.
Caption: A simplified diagram of the BTK signaling cascade initiated by B-cell receptor activation.
Experimental Protocols
The following are generalized, step-by-step protocols for common experimental procedures involving BTK inhibitors. These should be adapted and optimized for specific research needs.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro potency (IC₅₀) of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO.
-
Dilute the BTK enzyme, substrate (e.g., poly(Glu,Tyr)), and ATP in the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted BTK enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Administration in a Mouse Model (Oral Gavage)
This protocol provides a general procedure for the oral administration of a BTK inhibitor to mice.
-
Formulation Preparation:
-
Prepare a formulation of this compound suitable for oral gavage. A common vehicle is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration of the inhibitor should be calculated based on the desired dosage and the average weight of the mice.
-
Ensure the inhibitor is completely dissolved or forms a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions for at least one week prior to the start of the study.
-
Record the body weight of each mouse before dosing.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert a sterile, ball-tipped oral gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Monitor the mouse for any signs of distress immediately after dosing and at regular intervals.
-
-
Post-Dosing Monitoring:
-
Observe the animals daily for any changes in health, behavior, or body weight.
-
At the end of the study, euthanize the animals according to the approved institutional animal care and use committee (IACUC) protocol.
-
Collect tissues or blood samples as required for downstream analysis.
-
Note: All animal experiments must be conducted in accordance with a protocol approved by the institution's IACUC.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
